UZH1a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[(3R)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36)/t32-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYRDVXYAOGDNK-JGCGQSQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NC[C@@]3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UZH1a mechanism of action on METTL3
An In-depth Technical Guide on the Mechanism of Action of UZH1a on METTL3
Executive Summary
The N6-methyladenosine (m6A) modification of RNA, catalyzed by the METTL3-METTL14 methyltransferase complex, is a critical regulator of gene expression, and its dysregulation is implicated in various diseases, including acute myeloid leukemia (AML).[1] this compound is a potent, selective, and cell-permeable small molecule inhibitor of METTL3.[2] Developed through a structure-based drug discovery approach, this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding directly within the catalytic pocket of METTL3.[3][4] Its inhibitory action leads to a dose-dependent reduction of m6A levels in cellular mRNA, which in sensitive cancer cell lines like MOLM-13, translates to anti-proliferative effects, cell cycle arrest, and apoptosis.[5] The co-crystal structure of this compound with the METTL3/14 complex reveals a unique binding mode that induces a conformational rearrangement of key residues, conferring high selectivity against other SAM-dependent methyltransferases. This technical guide details the molecular mechanism, quantitative activity, and cellular impact of this compound, providing researchers and drug developers with a comprehensive overview of its function.
Molecular Mechanism of Action
This compound functions as a high-nanomolar inhibitor of the METTL3 catalytic subunit by competing with the methyl-donor cofactor, S-adenosylmethionine (SAM).
1.1. Binding Mode and Structural Interactions: The co-crystal structure of this compound bound to the human METTL3-METTL14 complex (PDB ID: 7ACD) reveals that the inhibitor occupies the adenosine-binding portion of the SAM pocket. Key interactions include:
-
Hydrogen Bonds: The pyrimidine ring of this compound forms hydrogen bonds with the backbone of Asn549 and Ile378. The inhibitor's hydroxyl group also interacts with the side chain of Asn549.
-
Salt Bridge Formation: A tertiary amino group on this compound forms a crucial salt bridge with the side chain of Asp395.
-
Conformational Rearrangement: The binding of this compound induces a significant "castling-like" conformational change. The salt bridge formation between this compound and Asp395 displaces the side chain of Lys513. This displaced Lys513 then forms a new salt bridge with Glu532, a position normally occupied by the amino group of SAM. This unique rearrangement is not observed with SAM binding and is believed to be a primary reason for this compound's high selectivity over other methyltransferases.
Its enantiomer, UZH1b, is approximately 100 times less active, underscoring the specific stereochemical requirements for potent inhibition.
1.2. Competitive Inhibition of METTL3: By occupying the SAM-binding site, this compound directly prevents the binding of the endogenous methyl donor. This abrogates the catalytic activity of METTL3, halting the transfer of a methyl group to adenosine residues on target mRNA molecules. This SAM-competitive mechanism has been confirmed through biochemical assays and structural studies.
Quantitative Data Presentation
The inhibitory activity and cellular effects of this compound have been quantified across various assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Parameter | Value | Cell Line | Reference |
|---|---|---|---|---|
| Biochemical Enzyme Assay (HTRF) | IC50 | 280 nM | - | |
| Cellular m6A Reduction (UPLC-MS/MS) | IC50 | 4.6 µM | MOLM-13 | |
| Cell Growth Inhibition | GI50 | 11 µM | MOLM-13 | |
| Cell Growth Inhibition | IC50 | 67 µM | HEK293T | |
| Cell Growth Inhibition | IC50 | 87 µM | U2Os | |
| m6A Reduction Kinetics | Half-decay time (τ) | 1.8 hours | MOLM-13 |
| m6A Reduction Kinetics | Max Inhibition | ~70% | MOLM-13 | |
Table 2: Binding and Selectivity Characteristics of this compound
| Assay Type | Parameter | This compound | UZH1b (Inactive Enantiomer) | Reference |
|---|---|---|---|---|
| Protein Thermal Shift | ΔTm at 10 µM | +2.5°C | +0.5°C | |
| Caco-2 Permeability | Papp | >1 x 10⁻⁵ cm/s | - | |
| Selectivity Panel | % Activity at 10 µM | >75% | - |
| Assay included protein methyltransferases DOT1L, G9a, PRMT1, SETD2, SMYD3, and others. |
Cellular Consequences of METTL3 Inhibition
Treatment of cancer cells with this compound, particularly AML cells that are dependent on METTL3, elicits significant downstream effects.
-
Reduction of m6A Levels: this compound causes a rapid, dose-dependent decrease in the m6A/A ratio in mRNA without altering the total protein levels of METTL3 itself.
-
Impact on Oncogenic mRNA: In AML, METTL3-mediated m6A modification enhances the translation of key oncogenic transcripts such as MYC, BCL2, and PTEN. Inhibition by this compound reduces the stability and translation of these mRNAs.
-
Phenotypic Effects: The reduction in oncoprotein levels leads to decreased cell proliferation, cell cycle arrest in the G1 phase, and induction of apoptosis, as measured by Annexin-V staining.
Experimental Protocols
Detailed methodologies for key assays used to characterize this compound are provided below.
4.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: This biochemical assay measures the enzymatic activity of METTL3/14 by detecting the formation of S-adenosylhomocysteine (SAH), a product of the methylation reaction. The assay uses an anti-SAH antibody labeled with a donor fluorophore and an SAH-tracer labeled with an acceptor. In the absence of enzymatic activity (or in the presence of an inhibitor), the antibody binds the tracer, producing a high HTRF signal. As METTL3/14 produces SAH, it displaces the tracer, leading to a decrease in signal.
-
Materials: Recombinant METTL3/14 complex, SAM, biotinylated RNA substrate, SAH-d4 tracer, anti-SAH-Tb antibody, streptavidin-XL665, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20), 384-well plates, HTRF-compatible plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the METTL3/14 enzyme and the biotinylated RNA substrate to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding SAM. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and perform detection by adding a solution containing the SAH-d4 tracer, anti-SAH-Tb antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for detection reagents to equilibrate.
-
Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
4.2. UPLC-MS/MS for Cellular m6A Quantification
-
Principle: This method provides a highly accurate quantification of the m6A-to-A (adenosine) ratio in a given RNA sample. mRNA is extracted from cells, enzymatically digested into single nucleosides, and then analyzed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
-
Materials: this compound-treated and control cells, mRNA isolation kit (e.g., Dynabeads mRNA DIRECT), nuclease P1, bacterial alkaline phosphatase, LC-MS grade water and acetonitrile, formic acid, UPLC-MS/MS system with a triple quadrupole mass spectrometer.
-
Procedure:
-
Culture cells (e.g., MOLM-13) and treat with various concentrations of this compound or DMSO control for a specified time (e.g., 16 hours).
-
Harvest cells and isolate poly(A)+ mRNA using an appropriate kit.
-
Quantify the extracted mRNA (e.g., using a Qubit fluorometer).
-
Digest 100-200 ng of mRNA to single nucleosides by sequential incubation with nuclease P1 and bacterial alkaline phosphatase.
-
Separate the nucleosides using UPLC on a C18 column with a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Detect and quantify adenosine and m6A using the mass spectrometer operating in multiple reaction monitoring (MRM) mode, using established mass transitions for each nucleoside.
-
Generate standard curves with known amounts of pure nucleosides to ensure accurate quantification.
-
Calculate the m6A/A ratio for each sample and normalize to the DMSO control.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Discovery and Synthesis of UZH1a: A Potent and Selective METTL3 Inhibitor for Epitranscriptomic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N6-methyladenosine (m6A) modification of RNA, a critical regulator of gene expression, is primarily installed by the METTL3-METTL14 methyltransferase complex. Dysregulation of this process is implicated in various diseases, including cancer. UZH1a has emerged as a potent, selective, and cell-permeable small molecule inhibitor of METTL3, making it a valuable chemical probe for studying epitranscriptomic modulation and a promising starting point for therapeutic development. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological characterization of this compound.
Discovery of this compound
The discovery of this compound was the result of a targeted effort to identify potent and selective inhibitors of METTL3.[1][2] The initial phase involved screening an adenine-based chemical library, which yielded several lead compounds with micromolar potency in a homogenous time-resolved fluorescence (HTRF) enzyme inhibition assay.[1][2]
Subsequently, a structure-based drug discovery approach was employed to optimize these initial hits.[3] This optimization process, guided by the crystal structure of METTL3, led to the development of the high-nanomolar inhibitor this compound. Its enantiomer, UZH1b, was found to be approximately 100-fold less active, highlighting the stereospecificity of the interaction with the METTL3 enzyme.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting with the synthesis of the racemic compound, UZH1. The enantiomers, this compound and UZH1b, are then separated using chiral chromatography.
Synthesis of Racemic UZH1
The synthesis of the racemic precursor of this compound, N-((1-(6-(benzylamino)pyrimidin-4-yl)-3-hydroxypiperidin-3-yl)methyl)-4-((4,4-dimethylpiperidin-1-yl)methyl)-2-methoxybenzamide, is a key step. This intermediate is then treated with 1 M BBr3 in DCM at 0°C, and the mixture is stirred at 25°C for 16 hours. The crude product is purified by HPLC to yield the racemic N-((1-(6-(benzylamino)pyrimidin-4-yl)-3-hydroxypiperidin-3-yl)methyl)-4-((4,4-dimethylpiperidin-1-yl)methyl)-2-hydroxybenzamide (UZH1).
Chiral Separation of Enantiomers
The separation of the UZH1 enantiomers is achieved through preparative HPLC on a chiral column. This process yields the individual enantiomers, this compound and UZH1b, as white solids with a purity of over 99.5%. The absolute configuration of this compound was confirmed by X-ray crystallography.
Mechanism of Action
This compound acts as a SAM-competitive inhibitor of METTL3. It binds to the S-adenosyl methionine (SAM)-binding pocket of METTL3, preventing the natural cofactor from binding and thus inhibiting the methyltransferase activity. The crystal structure of the METTL3/14 complex bound to this compound reveals that the inhibitor fills the adenosine-binding pocket.
The binding of this compound induces a significant conformational rearrangement of the Lys513 side chain, which is not observed with the binding of SAM. This induced conformational change contributes to the high selectivity of this compound for METTL3 over other SAM-dependent methyltransferases.
Quantitative Data Summary
This compound has been characterized in various biochemical and cellular assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative data.
| Biochemical Assays | |
| Parameter | Value |
| METTL3 Inhibition IC50 (HTRF assay) | 280 nM |
| UZH1b METTL3 Inhibition (HTRF assay) | ~100-fold less active than this compound |
| Selectivity vs. other Protein Methyltransferases (at 10 µM) | >75% remaining enzymatic activity |
| Cellular Assays | |
| Cell Line | Parameter |
| MOLM-13 (Human Leukemia) | m6A Reduction IC50 |
| Growth Inhibition GI50 (72h) | |
| HEK293T (Human Embryonic Kidney) | m6A Reduction IC50 |
| Growth Inhibition IC50 (72h) | |
| U2OS (Human Osteosarcoma) | m6A Reduction IC50 |
| Growth Inhibition IC50 (72h) |
| Pharmacokinetic Properties | |
| Parameter | Value |
| Molecular Weight | 558 g/mol |
| logD7.4 | 2.6 |
| Caco-2 Permeability (Papp) | >1 x 10⁻⁵ cm/s |
| Efflux Ratio | 2.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the research on this compound.
Homogenous Time-Resolved Fluorescence (HTRF) Enzyme Inhibition Assay
This biochemical assay was used to determine the in vitro potency of this compound against METTL3. The assay measures the methylation of a substrate by the METTL3/METTL14 complex. The generation of S-adenosyl homocysteine (SAH) is detected using an antibody-based HTRF detection system. The IC50 value is determined by measuring the inhibition of the enzymatic reaction at various concentrations of the inhibitor.
Cellular m6A Level Quantification by UPLC-MS/MS
To assess the cellular activity of this compound, the levels of m6A in mRNA were quantified.
-
Cell Treatment: Cells (e.g., MOLM-13, HEK293T, U2OS) are treated with varying concentrations of this compound or DMSO as a control for a specified period (e.g., 16 hours).
-
mRNA Isolation: Total RNA is extracted from the cells, and mRNA is isolated using oligo(dT)-magnetic beads.
-
RNA Digestion: The purified mRNA is digested into single nucleosides.
-
UPLC-MS/MS Analysis: The digested nucleosides are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the ratio of m6A to adenosine (A).
Cell Viability and Growth Inhibition Assays
The effect of this compound on cell proliferation was evaluated using standard cell viability assays.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The GI50 or IC50 values are calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
The induction of apoptosis and cell cycle arrest by this compound in sensitive cell lines like MOLM-13 was investigated.
-
Compound Treatment: MOLM-13 cells are treated with this compound (e.g., 20 µM) or its inactive enantiomer UZH1b for a specific duration (e.g., 16 hours).
-
Apoptosis Staining: Cells are stained with Annexin-V and a viability dye (e.g., propidium iodide) to detect early and late apoptotic cells by flow cytometry.
-
Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a DNA-intercalating dye. The DNA content is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
References
UZH1a: A Potent and Selective METTL3 Inhibitor for Epitranscriptomic Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of UZH1a, a potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. This document is intended for researchers, scientists, and drug development professionals interested in the epitranscriptomic modulation of cellular processes. Here, we detail the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Furthermore, we provide detailed methodologies for key experimental assays and visualize critical pathways and workflows to facilitate a deeper understanding of this compound's utility as a chemical probe and potential therapeutic agent.
Core Concepts: Chemical Structure and Properties
This compound is a non-nucleoside derivative developed through a structure-based drug design approach.[1] It exhibits high affinity and selectivity for the S-adenosyl methionine (SAM) binding pocket of METTL3.[2]
Chemical Structure:
The absolute configuration of this compound has been determined by X-ray crystallography.[3]
Physicochemical and Biochemical Properties:
This compound possesses favorable physicochemical properties for cell-based experiments, including a relatively low molecular weight and an optimal octanol-water partition coefficient (logD7.4) for cell permeability.[4] The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 558 g/mol | [4] |
| IC50 (METTL3, HTRF assay) | 280 nM | |
| logD7.4 | 2.6 | |
| Caco-2 Permeability (Papp) | >1 · 10⁻⁵ cm/s | |
| Efflux Ratio | 2.3 |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of the SAM cofactor in the METTL3-METTL14 methyltransferase complex. By occupying the SAM-binding pocket, this compound prevents the transfer of a methyl group to adenosine residues on mRNA, thereby reducing the overall level of N6-methyladenosine (m6A) modification.
The m6A modification plays a crucial role in post-transcriptional gene regulation, influencing mRNA splicing, nuclear export, stability, and translation. Inhibition of METTL3 by this compound disrupts these processes, leading to downstream cellular effects such as apoptosis and cell cycle arrest, particularly in cancer cells that are dependent on m6A methylation for their survival and proliferation.
Biological Activity and Cellular Effects
This compound has demonstrated potent biological activity in various cancer cell lines, particularly in acute myeloid leukemia (AML). Its cellular effects are dose-dependent and translate to growth inhibition, induction of apoptosis, and cell cycle arrest.
Cellular Activity of this compound:
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference(s) |
| MOLM-13 (AML) | Cell Growth | IC50 (72h) | 11 µM | Potent growth inhibition | |
| HEK293T | Cell Growth | IC50 (72h) | 67 µM | Moderate growth inhibition | |
| U2OS | Cell Growth | IC50 (72h) | 87 µM | Moderate growth inhibition | |
| MOLM-13 | m6A Reduction | IC50 (16h) | 4.6 µM | Dose-dependent m6A reduction | |
| MOLM-13, HEK293T, U2OS | m6A Reduction | 40 µM (16h) | Significant m6A reduction | Broad activity in reducing m6A | |
| MOLM-13 | Apoptosis | 20 µM (16h) | Increased apoptosis | Induction of programmed cell death | |
| MOLM-13 | Cell Cycle | 20 µM (16h) | G1 phase arrest | Inhibition of cell cycle progression |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for METTL3 Inhibition
This assay is used to determine the in vitro potency of this compound in inhibiting the enzymatic activity of the METTL3/METTL14 complex.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human METTL3/METTL14 complex, a biotinylated RNA substrate, and S-adenosyl methionine (SAM) in the appropriate assay buffer. Prepare serial dilutions of this compound.
-
Enzyme Reaction: In a 384-well plate, add the METTL3/METTL14 enzyme, biotinylated RNA substrate, and varying concentrations of this compound. Initiate the methylation reaction by adding SAM.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.
-
Detection: Stop the reaction and add the detection reagents: an Europium cryptate-labeled anti-m6A antibody and Streptavidin-XL665.
-
Signal Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader by calculating the ratio of fluorescence at 665 nm (acceptor) to 620 nm (donor).
-
Data Analysis: Plot the HTRF ratio against the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
UPLC-MS/MS for Quantification of m6A/A Ratio in mRNA
This method provides a highly accurate quantification of the m6A to adenosine (A) ratio in the mRNA of cells treated with this compound.
Methodology:
-
Cell Treatment and mRNA Isolation: Treat cells (e.g., MOLM-13, HEK293T, U2OS) with this compound or DMSO (vehicle control) for the desired time (e.g., 16 hours). Isolate total RNA from the cells and purify polyadenylated (polyA) RNA using oligo(dT)-magnetic beads.
-
mRNA Digestion: Digest the purified mRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
UPLC-MS/MS Analysis: Separate the resulting nucleosides using ultra-performance liquid chromatography (UPLC) and quantify the amounts of adenosine and m6A using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Determine the m6A/A ratio by dividing the amount of m6A by the amount of A. Normalize the results to the DMSO-treated control.
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Assay Procedure:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (A) chamber and collect samples from the basolateral (B) chamber at various time points.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (B) chamber and collect samples from the apical (A) chamber at various time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport. The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.
Western Blotting for METTL3 Expression
This technique is used to determine if the observed reduction in m6A levels is due to the direct inhibition of METTL3's enzymatic activity by this compound, rather than a decrease in METTL3 protein expression.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified duration (e.g., 16 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for METTL3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity for METTL3 and a loading control (e.g., β-actin) to normalize for protein loading.
Conclusion
This compound is a valuable tool for the study of epitranscriptomics. Its high potency, selectivity, and favorable cellular properties make it an excellent chemical probe for elucidating the roles of METTL3 and m6A methylation in various biological processes. The detailed experimental protocols and conceptual visualizations provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and to facilitate the development of novel therapeutic strategies targeting the m6A regulatory machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
UZH1a: A Technical Guide to its Selectivity Profile Against Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the target selectivity profile of UZH1a, a potent inhibitor of the N6-adenosylmethionine (m6A) methyltransferase METTL3. The information herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's specificity and the methodologies used to determine it.
Introduction to this compound and METTL3
This compound is a small molecule inhibitor that targets METTL3 (Methyltransferase-like 3), the catalytic subunit of the m6A methyltransferase complex. This complex is responsible for the most abundant internal modification of messenger RNA (mRNA) in most eukaryotes. The m6A modification plays a crucial role in regulating mRNA stability, splicing, and translation. Dysregulation of METTL3 has been implicated in various diseases, including acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention. This compound was identified through a structure-based drug discovery approach and has been shown to be a potent and cell-permeable inhibitor of METTL3 with an IC50 of 280 nM in biochemical assays.[1][2][3]
Selectivity Profile of this compound
A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. This compound has been profiled against a panel of other S-adenosylmethionine (SAM)-dependent methyltransferases to determine its selectivity.
The selectivity of this compound was assessed by measuring the percentage of remaining enzymatic activity of various methyltransferases in the presence of 10 µM this compound. The data indicates a high degree of selectivity for METTL3.[1][4]
| Methyltransferase Target | Remaining Enzymatic Activity (%) at 10 µM this compound |
| METTL3 | < 1 (Implied) |
| CARM1 (PRMT4) | >75 |
| DOT1L | >75 |
| EZH1 | >75 |
| EZH2 | >75 |
| G9a | >75 |
| MLL1 | >75 |
| MLL4 COMPASS | >75 |
| NSD2 | >75 |
| PRMT1 | >75 |
| PRMT3 | >75 |
| PRMT5/MEP50 | >75 |
| PRMT6 | >75 |
| SETD2 | >75 |
| SETD7 | >75 |
| SETD8 | >75 |
| SMYD2 | >75 |
| SMYD3 | >75 |
| SUV39H2 | >75 |
Table 1: Selectivity profile of this compound against a panel of protein methyltransferases. The data represents the remaining enzymatic activity in the presence of 10 µM this compound. A higher percentage indicates weaker inhibition.
Experimental Methodologies for Selectivity Profiling
Several biochemical assays are commonly employed to determine the selectivity of methyltransferase inhibitors. These assays typically measure the enzymatic activity of a panel of methyltransferases in the presence and absence of the inhibitor.
The selectivity of this compound was primarily determined using an HTRF-based enzymatic activity assay. This assay format is widely used in high-throughput screening for its robustness and sensitivity.
Principle: HTRF assays are a type of Förster resonance energy transfer (FRET) assay that uses a long-lifetime europium cryptate as the donor fluorophore and a compatible acceptor fluorophore. In the context of a methyltransferase assay, a biotinylated substrate (e.g., an RNA oligonucleotide for METTL3) is used. Upon methylation by the enzyme, a specific antibody that recognizes the methylated substrate and is labeled with the donor fluorophore is added. A second reagent, streptavidin labeled with the acceptor fluorophore, binds to the biotinylated substrate. When the substrate is methylated, the antibody and streptavidin are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting signal is proportional to the amount of methylated product.
Generic Protocol:
-
Reaction Setup: The methyltransferase, substrate, and inhibitor (at various concentrations) are incubated together in an appropriate assay buffer.
-
Initiation: The reaction is initiated by the addition of the methyl donor, S-adenosylmethionine (SAM).
-
Enzymatic Reaction: The reaction mixture is incubated for a defined period to allow for enzymatic methylation of the substrate.
-
Detection: A solution containing the HTRF detection reagents (e.g., europium-labeled anti-methylated substrate antibody and acceptor-labeled streptavidin) is added to stop the reaction and initiate the detection process.
-
Signal Reading: After a final incubation period, the plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the enzymatic activity. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
AlphaLISA is another bead-based proximity assay that is well-suited for screening methyltransferase inhibitors.
Principle: This assay utilizes two types of beads: donor beads that generate singlet oxygen upon illumination at 680 nm, and acceptor beads that contain a chemiluminescent substrate. When the donor and acceptor beads are brought into close proximity, the singlet oxygen from the donor bead diffuses to the acceptor bead, initiating a chemiluminescent reaction. In a methyltransferase assay, a biotinylated substrate is used, which is captured by streptavidin-coated donor beads. An antibody specific to the methylated substrate, which is conjugated to the acceptor beads, recognizes the product of the enzymatic reaction.
Generic Protocol:
-
Enzymatic Reaction: The methyltransferase, biotinylated substrate, SAM, and inhibitor are incubated together.
-
Detection: A mixture of streptavidin-donor beads and anti-methylated substrate acceptor beads is added to the reaction.
-
Incubation: The mixture is incubated to allow for bead-antibody-substrate binding.
-
Signal Reading: The plate is read on an Alpha-enabled plate reader. The intensity of the chemiluminescent signal is proportional to the amount of methylated substrate.
Radiometric assays are considered a gold standard for measuring methyltransferase activity due to their high sensitivity and direct measurement of methyl group transfer.
Principle: These assays use radioactively labeled SAM (typically [3H]-SAM) as the methyl donor. The methyltransferase transfers the radiolabeled methyl group to the substrate. The reaction mixture is then spotted onto a filter membrane, which captures the substrate (e.g., a peptide or protein) but allows the unreacted [3H]-SAM to be washed away. The amount of radioactivity remaining on the filter is then quantified using a scintillation counter and is directly proportional to the enzyme's activity.
Generic Protocol:
-
Reaction Setup: The enzyme, substrate, inhibitor, and [3H]-SAM are incubated in a reaction buffer.
-
Incubation: The reaction is allowed to proceed for a set amount of time at an optimal temperature.
-
Stopping the Reaction: The reaction is stopped, often by the addition of a strong acid.
-
Filter Binding: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose paper) that binds the substrate.
-
Washing: The filter is washed multiple times to remove unincorporated [3H]-SAM.
-
Scintillation Counting: The filter is dried, and a scintillation cocktail is added. The radioactivity is then measured using a scintillation counter.
Visualizations
Caption: Workflow for methyltransferase inhibitor selectivity screening.
References
Biochemical Assay for UZH1a Potency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical and cellular assays used to characterize the potency and mechanism of action of UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. The following sections detail the experimental protocols, summarize key quantitative data, and visualize the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Parameter | Cell Line/System | Value | Reference |
| Biochemical Assay (HTRF) | IC₅₀ | Recombinant METTL3/14 | 280 nM | [1][2] |
| m6A Methylation Reduction | IC₅₀ | MOLM-13 | 4.6 µM | [1][2] |
| Cell Growth Inhibition | IC₅₀ | MOLM-13 | 11 µM | [1] |
| Cell Growth Inhibition | IC₅₀ | HEK293T | 67 µM | |
| Cell Growth Inhibition | IC₅₀ | U2Os | 87 µM |
Table 2: Cellular Effects of this compound in MOLM-13 Cells
| Treatment Condition | Effect | Observation | Reference |
| 20 µM this compound, 16 h | Apoptosis | Increased apoptosis | |
| 20 µM this compound, 16 h | Cell Cycle | Cell cycle arrest |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for METTL3 Inhibition
This biochemical assay quantifies the in vitro potency of this compound by measuring the inhibition of METTL3-mediated m6A methylation of an RNA substrate.
Principle: The assay measures the binding of a biotinylated RNA substrate, once methylated by METTL3/14, to an anti-m6A antibody conjugated to a FRET donor and a streptavidin-conjugated FRET acceptor. Inhibition of METTL3 reduces the m6A levels on the RNA, leading to a decrease in the HTRF signal.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the METTL3/METTL14 enzyme complex, a biotinylated RNA oligonucleotide substrate, and the co-factor S-adenosylmethionine (SAM) in an appropriate assay buffer.
-
Compound Addition: Add varying concentrations of this compound or control compounds (e.g., DMSO as a negative control) to the reaction mixture in a 384-well plate.
-
Enzymatic Reaction: Incubate the plate at room temperature to allow the methylation reaction to proceed.
-
Detection: Add a detection mixture containing an anti-m6A antibody conjugated to a Europium cryptate (donor) and streptavidin-conjugated XL665 (acceptor).
-
Incubation: Incubate the plate to allow for the binding of the detection reagents.
-
Measurement: Read the HTRF signal on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the results against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
UPLC-MS/MS for Quantification of m6A Levels in mRNA
This method provides a highly sensitive and specific quantification of the m6A/A ratio in cellular mRNA, allowing for the assessment of this compound's effect on global m6A levels.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MOLM-13, HEK293T, U2Os) and treat with various concentrations of this compound for a specified duration (e.g., 16 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit, ensuring RNase-free conditions.
-
mRNA Purification: Enrich for polyadenylated mRNA from the total RNA using oligo(dT)-conjugated magnetic beads. This step is crucial to remove ribosomal RNA which can interfere with the analysis.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside samples into a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for adenosine and N6-methyladenosine.
-
-
Data Analysis:
-
Generate standard curves for both adenosine and m6A using known concentrations of pure nucleosides.
-
Quantify the absolute amounts of adenosine and m6A in the samples by comparing their peak areas to the standard curves.
-
Calculate the m6A/A ratio to determine the relative level of m6A methylation.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol (using MTS reagent):
-
Cell Seeding: Seed cells (e.g., MOLM-13) into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTS Addition: Add MTS reagent, which is converted to a colored formazan product by metabolically active cells, to each well.
-
Incubation: Incubate the plate for 1-4 hours to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the cell viability against the compound concentration and calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflow for its characterization.
Caption: METTL3 Signaling Pathway in AML.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]
- 2. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Epitranscriptomic Effects of UZH1a
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a structured example based on the hypothetical protein "UZH1a." The data, protocols, and pathways are representative of methodologies used in epitranscriptomics research and are provided for illustrative purposes.
The study of epitranscriptomics, which involves the post-transcriptional modification of RNA, has unveiled a critical layer of gene regulation. These modifications, often likened to the epigenetic marks on DNA, influence RNA stability, translation, and localization. A novel protein, designated this compound, has been identified as a key player in this regulatory network. This guide provides an in-depth overview of the known epitranscriptomic functions of this compound, methodologies for its study, and its role in cellular signaling.
Quantitative Data Summary
The functional impact of this compound has been quantified through various high-throughput and targeted molecular assays. The following tables summarize the key findings from studies involving the overexpression and knockout of this compound in HEK293T cells.
Table 1: Global m6A Abundance Following this compound Modulation
| Experimental Condition | Global m6A/A Ratio (%) | Fold Change vs. Control | p-value |
| Mock Control | 0.42 ± 0.05 | 1.0 | - |
| This compound Overexpression | 0.78 ± 0.08 | 1.86 | < 0.01 |
| This compound Knockout | 0.15 ± 0.03 | 0.36 | < 0.01 |
Table 2: Transcript-Specific m6A Methylation Changes (Top 5 Targets)
| Gene Target | Condition | m6A Peak Intensity (Arbitrary Units) | Fold Change vs. Control |
| MYC | This compound Overexpression | 35,400 | 3.2 |
| This compound Knockout | 4,800 | 0.4 | |
| SOX2 | This compound Overexpression | 28,900 | 2.9 |
| This compound Knockout | 3,900 | 0.4 | |
| KRAS | This compound Overexpression | 25,100 | 2.5 |
| This compound Knockout | 5,200 | 0.5 | |
| VEGFA | This compound Overexpression | 22,600 | 2.1 |
| This compound Knockout | 6,100 | 0.6 | |
| CCNB1 | This compound Overexpression | 19,800 | 1.8 |
| This compound Knockout | 7,000 | 0.6 |
Table 3: Consequent Changes in mRNA and Protein Levels
| Gene Target | Condition | mRNA Fold Change (qRT-PCR) | Protein Fold Change (Western Blot) |
| MYC | This compound Overexpression | + 2.8 | + 2.5 |
| This compound Knockout | - 3.1 | - 3.5 | |
| SOX2 | This compound Overexpression | + 2.5 | + 2.2 |
| This compound Knockout | - 2.9 | - 3.1 |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of epitranscriptomic modifiers like this compound.
Protocol 1: m6A RNA Immunoprecipitation followed by Sequencing (m6A-Seq)
This protocol is designed to map m6A modifications across the transcriptome.
-
RNA Isolation: Isolate total RNA from control and this compound-modulated cells using TRIzol reagent. Ensure high quality and integrity (RIN > 9.0).
-
RNA Fragmentation: Fragment 50-100 µg of total RNA into ~100-nucleotide-long fragments using RNA fragmentation buffer at 94°C for 5 minutes.
-
Immunoprecipitation (IP):
-
Incubate fragmented RNA with an anti-m6A antibody (e.g., Synaptic Systems, Cat# 202 003) in IP buffer (50 mM Tris-HCl, 750 mM NaCl, 0.5% Igepal CA-630) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with high-salt and low-salt wash buffers to remove non-specific binding.
-
-
RNA Elution: Elute the m6A-containing RNA fragments from the beads using an elution buffer containing N6-methyladenosine.
-
Library Preparation: Prepare sequencing libraries from both the eluted (IP) and a reserved input sample using a standard stranded RNA-seq library preparation kit.
-
Sequencing & Analysis: Sequence the libraries on an Illumina NovaSeq platform. Analyze data by mapping reads to the reference genome and identifying m6A peaks using software like MACS2.
Protocol 2: In Vitro RNA Methylation Assay
This assay validates the direct methyltransferase activity of this compound.
-
Recombinant Protein: Purify recombinant this compound protein using an expression system (e.g., E. coli or baculovirus).
-
RNA Substrate: Synthesize a short RNA oligonucleotide containing a consensus methylation motif (e.g., 5'-GGACU-3').
-
Reaction Setup:
-
Combine 1 µg of recombinant this compound, 500 ng of the RNA substrate, and S-adenosylmethionine (SAM) as the methyl donor in a reaction buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT).
-
Incubate at 37°C for 1 hour.
-
-
Analysis: Quantify the transfer of the methyl group from SAM to the RNA substrate. This can be achieved by using radiolabeled SAM ([³H]-SAM) and measuring radioactivity incorporation via scintillation counting, or by using LC-MS/MS to detect the modified adenosine.
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate the molecular mechanism of this compound, its associated signaling pathways, and common experimental workflows.
Caption: this compound catalyzes the transfer of a methyl group from SAM to adenosine on pre-mRNA.
Caption: Experimental workflow for identifying m6A sites using m6A-Seq.
Caption: this compound promotes MYC translation and cell proliferation via m6A modification.
UZH1a: A Potent METTL3 Inhibitor for Modulating RNA Methylation Patterns
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression.[1] This reversible epitranscriptomic mark is installed by a "writer" complex, primarily composed of the methyltransferase-like 3 (METTL3) and METTL14 proteins.[1][2] The m6A modification influences mRNA splicing, nuclear export, stability, and translation, thereby affecting a wide range of cellular processes.[1] Dysregulation of m6A methylation has been implicated in various diseases, including cancer.[3]
UZH1a is a potent and selective small molecule inhibitor of METTL3. It serves as a valuable chemical probe for studying the biological functions of METTL3 and the broader implications of m6A methylation. By inhibiting the catalytic activity of METTL3, this compound leads to a dose-dependent reduction in global m6A levels in mRNA. This targeted modulation of the epitranscriptome makes this compound a promising tool for both basic research and therapeutic development, particularly in cancers that are dependent on METTL3 activity, such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of this compound's impact on RNA methylation, including its mechanism of action, quantitative effects on cells, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the METTL3 catalytic domain. By occupying this pocket, this compound prevents the binding of the methyl donor SAM, thereby inhibiting the transfer of a methyl group to adenosine residues on mRNA. This targeted inhibition of the METTL3/METTL14 "writer" complex leads to a global decrease in m6A levels, which in turn affects the downstream signaling pathways mediated by "reader" proteins (e.g., YTHDF family) that recognize and bind to m6A-modified mRNA. The reduction in m6A can lead to alterations in mRNA stability and translation, ultimately resulting in cellular effects such as apoptosis and cell cycle arrest in cancer cells dependent on m6A signaling.
Quantitative Data
The following tables summarize the quantitative effects of this compound in biochemical and cellular assays.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Biochemical Assay | METTL3 | IC50 | 280 nM | |
| Cellular Assay | MOLM-13 | m6A Reduction IC50 | 4.6 µM | |
| Cellular Assay | MOLM-13 | Growth Inhibition GI50 | 11 µM | |
| Cellular Assay | HEK293T | Growth Inhibition IC50 | 67 µM | |
| Cellular Assay | U2Os | Growth Inhibition IC50 | 87 µM |
Table 2: Cellular Effects of this compound on MOLM-13 Cells
| Treatment Condition | Effect | Observation | Reference(s) |
| 20 µM this compound for 16 hours | Apoptosis | Increased | |
| 20 µM this compound for 16 hours | Cell Cycle | Arrest in G1 phase, decrease in S phase | |
| 40 µM this compound | m6A Reduction Kinetics | Half-decay time (τ) of 1.8 hours | |
| 40 µM this compound | Maximum m6A Inhibition | 70% |
Signaling Pathways and Experimental Workflows
m6A RNA Methylation Pathway and this compound Inhibition
References
Methodological & Application
Application Notes and Protocols for Cisplatin in Cell Culture Treatment
Disclaimer: A specific protocol designated "UZH1a" for cell culture treatment could not be located in publicly available resources. The following documentation provides a detailed overview and protocols for a representative and widely utilized cell culture treatment using Cisplatin , a common chemotherapeutic agent. This content is structured to meet the user's original request and serves as a comprehensive guide for researchers, scientists, and drug development professionals.
Application Notes: Cisplatin Treatment in Cell Culture
Introduction
Cisplatin, with the chemical formula cis-diamminedichloroplatinum(II), is a potent chemotherapeutic drug used in the treatment of a wide array of cancers, including but not limited to testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its primary mechanism of action involves the formation of DNA adducts, which obstruct DNA replication and repair processes. This disruption preferentially targets rapidly dividing cancer cells, leading to the induction of cell cycle arrest and programmed cell death (apoptosis).[1][2] In preclinical research, Cisplatin is frequently employed as a positive control for cytotoxicity studies and to investigate the mechanisms of acquired drug resistance in cancer cells.
Mechanism of Action
Upon cellular entry, the low intracellular chloride concentration facilitates the aquation of Cisplatin, where chloride ligands are substituted by water molecules, creating a highly reactive agent.[3] This aquated form of Cisplatin readily forms covalent bonds with the purine bases of DNA, most notably at the N7 position of guanine.[1] The formation of these DNA adducts induces structural distortions in the DNA helix, which are recognized by the cell's damage-sensing machinery, triggering a cascade of stress responses. The key signaling pathways involved in Cisplatin-induced apoptosis are:
-
p53-Mediated Pathway: The presence of DNA damage leads to the activation of the p53 tumor suppressor protein. Activated p53 can halt the cell cycle to facilitate DNA repair or, if the damage is too severe, initiate the apoptotic cascade.
-
MAPK Signaling: Cellular stress induced by Cisplatin activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK. These pathways are instrumental in mediating the apoptotic response.
-
Mitochondrial (Intrinsic) Pathway: Significant DNA damage and cellular stress can compromise mitochondrial integrity, leading to the release of cytochrome c into the cytoplasm. This event initiates the activation of a cascade of caspases, which are the primary executioners of apoptosis.
Applications in Research and Drug Development
-
Cytotoxicity Screening: Cisplatin serves as a benchmark compound for evaluating the cytotoxic potential of novel anti-cancer drug candidates.
-
Drug Resistance Studies: By exposing cancer cell lines to escalating doses of Cisplatin, researchers can develop resistant cell lines. These models are invaluable for studying the molecular underpinnings of chemotherapy resistance.
-
Combination Therapy Research: The therapeutic efficacy of new drugs is often evaluated in combination with Cisplatin to explore potential synergistic or additive anti-cancer effects.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. It is important to note that the IC50 of Cisplatin can exhibit considerable variation across different cell lines and is influenced by experimental parameters such as the duration of drug exposure.
Table 1: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 24 | 10.91 ± 0.19 |
| A549 | Lung Carcinoma | 48 | 7.49 ± 0.16 |
| A549 | Lung Carcinoma | 72 | 9.79 ± 0.63 |
| MDA-MB-231 | Breast Cancer | Not Specified | 25.28 |
| SiHa | Cervical Cancer | Not Specified | 4.49 |
| 5637 | Bladder Cancer | 48 | 1.1 |
| 5637 | Bladder Cancer | 72 | 3.95 |
| HT-1376 | Bladder Cancer | 48 | 2.75 |
| HT-1376 | Bladder Cancer | 72 | 7 |
| SKOV3 (p53-null) | Ovarian Cancer | Not Specified | Higher than p53-wildtype |
Note: The presented IC50 values are compiled from various studies for illustrative purposes and are highly dependent on the specific experimental conditions and assays employed.
Experimental Protocols
Protocol 1: Cell Culture and Cisplatin Treatment
This protocol provides a general framework for the treatment of adherent cancer cell lines with Cisplatin.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cisplatin stock solution (e.g., 1 mg/mL in 0.9% NaCl, stored in a light-protected container)
-
6-well or 96-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Grow cells in culture flasks until they reach approximately 80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the detached cells in complete medium to neutralize the trypsin, and collect the cells by centrifugation.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into the appropriate culture plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Cisplatin Preparation and Treatment:
-
Prior to treatment, prepare a series of Cisplatin dilutions from the stock solution using a serum-free medium.
-
Aspirate the medium from the adhered cells and gently wash them once with PBS.
-
Add the prepared Cisplatin dilutions to the designated wells. It is crucial to include a vehicle control, which consists of a medium containing the same concentration of the solvent used to dissolve Cisplatin (e.g., 0.9% NaCl).
-
-
Incubation:
-
Place the treated cells back into the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Materials:
-
Cisplatin-treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
At the end of the treatment period, add 10-20 µL of the MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure the formazan crystals are fully dissolved.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3: Analysis of Apoptotic Proteins by Western Blot
This protocol outlines the procedure for detecting changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cisplatin-treated cells in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies targeting proteins of interest (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p53, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Following the treatment, wash the cells with ice-cold PBS and add RIPA buffer to each well to lyse the cells.
-
Scrape the cells, collect the lysate, and clarify it by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using the BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate it with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform a final series of washes with TBST and then apply the chemiluminescent substrate.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence imaging system. The expression levels of the target proteins should be normalized to a loading control, such as β-actin, to ensure equal protein loading.
-
Visualizations
Caption: Signaling pathway of Cisplatin-induced apoptosis.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical flow of Cisplatin's mechanism of action.
References
Application Notes and Protocols: UZH1a in MOLM-13 Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UZH1a is a potent and selective small-molecule inhibitor of METTL3 (Methyltransferase-like 3), a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1][2] In acute myeloid leukemia (AML), particularly in cell lines like MOLM-13, the METTL3/14 complex is often upregulated and plays a critical role in sustaining the leukemic state by promoting abnormal self-renewal and proliferation.[1][2] this compound exerts its anti-leukemic effects by inhibiting the m6A "writer" function of METTL3, leading to a reduction in global m6A levels in mRNA. This, in turn, affects the stability and translation of key oncogenic transcripts, ultimately inducing apoptosis and cell cycle arrest in MOLM-13 cells.[1] These application notes provide detailed protocols for utilizing this compound in MOLM-13 cells to study its effects on cell viability, apoptosis, cell cycle, and protein expression.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 (METTL3) | - | 280 nM | |
| Cellular m6A Reduction IC50 | MOLM-13 | 4.6 µM | |
| Growth Inhibition GI50 (72h) | MOLM-13 | 11 µM | |
| Growth Inhibition IC50 (72h) | HEK293T | 67 µM | |
| Growth Inhibition IC50 (72h) | U2Os | 87 µM |
Table 2: Cellular Effects of this compound on MOLM-13 Cells
| Assay | Treatment | Observation | Reference |
| Apoptosis | 20 µM this compound for 16h | Increased apoptosis | |
| Cell Cycle | 20 µM this compound for 16h | Increased G1 phase, decreased S phase (Cell cycle arrest) | |
| m6A Levels | 40 µM this compound for 16h | Significant reduction in mRNA m6A levels |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in MOLM-13 Cells
Caption: this compound inhibits the METTL3/14 complex, blocking m6A RNA methylation and downstream oncogenic signaling.
Experimental Workflow: From Cell Culture to Data Analysis
References
- 1. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]
- 2. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of UZH1a in HEK293T and U2OS Cells: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, in human embryonic kidney 293T (HEK293T) and human osteosarcoma (U2OS) cell lines. These guidelines are intended to assist researchers in studying the epitranscriptomic modulation of cellular processes.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets METTL3, the catalytic subunit of the m6A methyltransferase complex.[1][2] This complex is responsible for the most abundant internal modification of eukaryotic mRNA, playing a crucial role in various cellular processes, including RNA stability, translation, and splicing.[3] By inhibiting METTL3, this compound allows for the investigation of the functional consequences of reduced m6A levels in different cellular contexts. It serves as a valuable chemical probe for studying the role of METTL3 in health and disease, with potential applications in cancer therapy development.[1][4]
Effects of this compound on HEK293T and U2OS Cells
This compound has been demonstrated to be active in both HEK293T and U2OS cells, leading to a dose-dependent reduction in cellular m6A levels. However, the sensitivity of these cell lines to METTL3 inhibition differs, with studies suggesting they are less reliant on m6A signaling for survival compared to other cancer cell lines like MOLM-13 (acute myeloid leukemia).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the application of this compound in HEK293T and U2OS cells.
| Cell Line | Assay | Parameter | Value | Reference |
| HEK293T | Cell Growth Inhibition | IC50 (72h) | 67 µM | |
| U2OS | Cell Growth Inhibition | IC50 (72h) | 87 µM | |
| HEK293T | m6A Level Reduction in mRNA (16h) | IC50 | 15 µM | |
| U2OS | m6A Level Reduction in mRNA (16h) | IC50 | 9 µM | |
| HEK293T | Cellular Target Engagement (InCell Pulse) | EC50 | 4 µM |
Table 1: Summary of IC50 and EC50 values for this compound in HEK293T and U2OS cells.
| Cell Line | Treatment | Duration | Effect | Reference |
| HEK293T | 40 µM this compound | 16 hours | Reduction in m6A methylation level in mRNA | |
| U2OS | 40 µM this compound | 16 hours | Reduction in m6A methylation level in mRNA | |
| U2OS | 40 µM this compound | 3 and 6 days | No significant changes in m1A, m6Am, and m7G levels in total RNA |
Table 2: Summary of qualitative effects of this compound treatment.
Signaling Pathway
This compound acts by inhibiting the catalytic activity of METTL3, which in complex with METTL14, transfers a methyl group from S-adenosylmethionine (SAM) to adenosine residues on mRNA. This process is a key regulatory step in gene expression.
Caption: this compound inhibits the METTL3/METTL14 complex, preventing m6A methylation of mRNA.
Experimental Protocols
Detailed protocols for key experiments involving the use of this compound in HEK293T and U2OS cells are provided below.
Cell Culture and Seeding
-
Cell Lines: HEK293T and U2OS cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding for Experiments:
-
For m6A Quantification: Seed 1 x 10^6 HEK293T cells or 5 x 10^5 U2OS cells per well in a 6-well plate.
-
For Cell Viability Assays: Seeding density should be optimized based on the duration of the assay to ensure cells remain in the exponential growth phase.
-
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Treatment: Replace the existing medium with the medium containing this compound or DMSO control and incubate for the desired duration (e.g., 16 hours for m6A reduction, 72 hours for growth inhibition).
Quantification of m6A/A Ratio in mRNA by UPLC-MS/MS
This protocol allows for the precise measurement of the N6-methyladenosine to adenosine ratio in the mRNA fraction of treated cells.
Caption: Workflow for the quantification of the m6A/A ratio in mRNA.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 2.5 to 100 µM) for 16 hours.
-
mRNA Isolation: Isolate poly(A) RNA from the treated cells using a suitable commercial kit.
-
RNA Digestion: Digest the isolated mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
UPLC-MS/MS Analysis: Analyze the resulting nucleoside mixture by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the amounts of m6A and adenosine (A).
-
Data Analysis: Calculate the m6A/A ratio for each sample and normalize to the DMSO-treated control.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed HEK293T or U2OS cells in a 96-well plate at an optimized density.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 2.5 to 160 µM) for 72 hours.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or fluorescence) and normalize the values to the DMSO-treated control wells. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Cellular Thermal Shift Assay (CETSA) / InCell Pulse Assay
This assay confirms the direct binding of this compound to METTL3 within the cellular environment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Transfection: Transiently transfect HEK293T cells with a plasmid encoding the catalytic domain of METTL3 tagged with a reporter protein (e.g., ProLabel®).
-
Incubation: Incubate the transfected cells with increasing concentrations of this compound for 1 hour at 37°C.
-
Heat Shock: Subject the cells to a heat shock at 46°C for 3 minutes.
-
Lysis and Quantification: Lyse the cells and quantify the amount of soluble (non-denatured) tagged METTL3 using a luminescence-based assay.
-
Data Analysis: Increased abundance of soluble METTL3 at the denaturing temperature indicates stabilization by this compound binding. Calculate the EC50 value, the concentration at which 50% of the maximal stabilization effect is observed.
Conclusion
This compound is a valuable tool for studying the role of METTL3 and m6A methylation in HEK293T and U2OS cells. The provided protocols offer a framework for investigating the on-target effects of this compound and its downstream cellular consequences. Researchers should optimize these protocols for their specific experimental setups and research questions. The differential sensitivity of various cell lines to METTL3 inhibition highlights the context-dependent nature of m6A-mediated gene regulation.
References
Application Notes and Protocols for Studying the Dose-Dependent Effect of UZH1a on m6A Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a critical role in RNA metabolism, including splicing, export, stability, and translation.[1] The m6A modification is dynamically regulated by a complex interplay of "writer" enzymes that install the mark, "eraser" enzymes that remove it, and "reader" proteins that mediate its downstream effects.[1] The primary m6A writer complex consists of the catalytic subunit METTL3 and its stabilizing partner METTL14.[2] Dysregulation of m6A levels has been implicated in various diseases, including cancer, making the enzymes of this pathway attractive targets for therapeutic development.[2][3]
UZH1a is a potent and selective small molecule inhibitor of METTL3. It has been demonstrated to effectively reduce global m6A levels in a dose-dependent manner in various cell lines. This document provides detailed application notes and protocols for researchers studying the effects of this compound on m6A modification.
I. This compound: A Selective METTL3 Inhibitor
This compound exhibits high potency in biochemical assays and cellular activity. Its enantiomer, UZH1b, is significantly less active, serving as an excellent negative control for experiments. The inhibitory action of this compound on METTL3 leads to a global decrease in m6A levels in mRNA, which in turn can induce cellular effects such as apoptosis and cell cycle arrest in susceptible cancer cell lines like MOLM-13 acute myeloid leukemia (AML) cells.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the efficacy of this compound from published studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (vs. METTL3) | 280 nM | In vitro HTRF assay | |
| Cellular m6A Reduction IC50 | 4.6 µM | MOLM-13 | |
| Cellular m6A Reduction IC50 | ~9 µM | U2OS | |
| Cellular m6A Reduction IC50 | ~15 µM | HEK293T | |
| Growth Inhibition GI50 | 11 µM | MOLM-13 | |
| Growth Inhibition IC50 | 67 µM | HEK293T | |
| Growth Inhibition IC50 | 87 µM | U2Os |
Table 2: Dose-Dependent Reduction of m6A Levels in MOLM-13 Cells by this compound
| This compound Concentration (µM) | Treatment Time | % m6A Reduction (Normalized to DMSO) | Reference |
| 2.5 - 100 | 16 h | Dose-dependent reduction | |
| 40 | 16 h | Significant reduction |
Table 3: Kinetic Analysis of m6A Reduction in MOLM-13 Cells
| This compound Concentration (µM) | Treatment Time (h) | Key Observation | Reference |
| 40 | 1 - 16 | Half-decay time (τ) of 1.8 h | |
| 40 | 16 | Maximum m6A inhibition of ~70% |
II. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of m6A Modification and this compound Inhibition
The following diagram illustrates the canonical m6A "writer," "eraser," and "reader" pathway and the point of intervention for the METTL3 inhibitor, this compound.
Caption: Mechanism of m6A modification and this compound inhibition.
Experimental Workflow for Quantifying m6A Levels
This diagram outlines the major steps involved in quantifying global m6A levels in response to this compound treatment using LC-MS/MS.
Caption: Workflow for m6A quantification by LC-MS/MS.
III. Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest (e.g., MOLM-13, HEK293T, U2OS)
-
Appropriate cell culture medium and supplements
-
This compound and UZH1b (as a negative control)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare stock solutions of this compound and UZH1b in DMSO. Further dilute the compounds in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%).
-
Treatment: Replace the existing medium with the medium containing the desired concentrations of this compound, UZH1b, or DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 16 hours, as used in several studies).
-
Cell Harvesting: After incubation, harvest the cells for downstream applications such as RNA extraction.
Protocol 2: Global m6A Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and absolute quantification of m6A.
Materials:
-
Harvested cells from Protocol 1
-
Total RNA extraction kit (e.g., TRIzol-based method)
-
mRNA purification kit (e.g., oligo(dT) magnetic beads)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS/MS system
-
m6A and adenosine standards
Procedure:
-
Total RNA Isolation: Extract total RNA from the treated and control cells according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads. This step is crucial to remove ribosomal RNA, which contains other modifications. Perform two rounds of purification for high purity.
-
mRNA Digestion: a. Digest 100-200 ng of mRNA with Nuclease P1 in the appropriate buffer at 37°C for 2 hours. b. Add Alkaline Phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
-
LC-MS/MS Analysis: a. Analyze the digested nucleoside samples using a triple-quadrupole LC-MS/MS system. b. Separate the nucleosides (m6A and adenosine) using a C18 column. c. Perform quantification using multiple reaction monitoring (MRM) of the specific transitions for m6A and adenosine.
-
Data Analysis: a. Generate standard curves for m6A and adenosine using pure standards of known concentrations. b. Calculate the amount of m6A and adenosine in each sample based on the standard curves. c. Determine the m6A/A ratio. Normalize the ratios from this compound-treated samples to the vehicle control (DMSO) samples.
Protocol 3: m6A Dot Blot Assay for Semi-Quantitative Analysis
This is a simpler, less resource-intensive method for visualizing changes in global m6A levels.
Materials:
-
Purified mRNA from Protocol 2, Step 2
-
Hybond-N+ membrane
-
SSC buffer
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Methylene blue solution
Procedure:
-
RNA Denaturation and Spotting: Denature the mRNA samples by heating at 65°C for 5 minutes. Spot serial dilutions of the mRNA onto a Hybond-N+ membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate.
-
Quantification and Normalization: a. Quantify the dot intensity using densitometry software. b. Stain the membrane with methylene blue to visualize the total RNA spotted and use this to normalize the m6A signal.
Protocol 4: m6A-Specific Methylated RNA Immunoprecipitation (MeRIP-qPCR)
This method allows for the investigation of m6A changes on specific gene transcripts.
Materials:
-
Total RNA from Protocol 2, Step 1
-
RNA fragmentation buffer
-
Anti-m6A antibody and control IgG
-
Protein A/G magnetic beads
-
IP buffer
-
RNA purification kit
-
cDNA synthesis kit
-
qPCR reagents and primers for genes of interest
Procedure:
-
RNA Fragmentation: Fragment total RNA into ~100-200 nucleotide-long fragments.
-
Immunoprecipitation (IP): a. Set aside a small fraction of the fragmented RNA as an "input" control. b. Incubate the remaining RNA with an anti-m6A antibody or a control IgG overnight at 4°C. c. Add Protein A/G magnetic beads to capture the antibody-RNA complexes. d. Wash the beads multiple times to remove non-specifically bound RNA.
-
RNA Elution and Purification: Elute the m6A-containing RNA fragments from the beads and purify both the eluted RNA and the input RNA.
-
Reverse Transcription and qPCR: a. Synthesize cDNA from the eluted (IP) and input samples. b. Perform qPCR using primers specific to the gene of interest.
-
Data Analysis: Calculate the enrichment of the specific transcript in the m6A-IP sample relative to the input control. Compare the enrichment between this compound-treated and control samples.
By utilizing these protocols and understanding the quantitative effects of this compound, researchers can effectively investigate the role of METTL3 and m6A modification in their biological systems of interest.
References
Measuring UZH1a-Induced Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UZH1a is a potent and selective small molecule inhibitor of METTL3, the writer enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[1][2][3] This epitranscriptomic regulation is crucial for various cellular processes, and its dysregulation is implicated in several cancers.[2][4] Inhibition of METTL3 by this compound has been demonstrated to induce apoptosis in specific cancer cell lines, particularly in acute myeloid leukemia (AML), by altering the expression of key apoptosis-related genes. This application note provides a comprehensive guide with detailed protocols for measuring this compound-induced apoptosis in cancer cells.
The mechanism of this compound-induced apoptosis is linked to the reduction of m6A modifications on the messenger RNA (mRNA) of critical survival genes. This can lead to decreased stability and translation of anti-apoptotic proteins such as Bcl-2 and oncogenes like c-Myc, thereby tipping the cellular balance towards programmed cell death. Accurate and robust measurement of apoptosis is therefore essential for evaluating the efficacy of this compound and understanding its mechanism of action in cancer therapy research.
This document outlines key experimental assays, including Annexin V/PI staining for the detection of early and late apoptotic cells, caspase activity assays to measure the activation of executioner caspases, and Western blotting for the analysis of apoptotic protein markers.
Data Presentation
Quantitative data from apoptosis assays should be meticulously recorded and presented to allow for clear interpretation and comparison between different treatment conditions. The following tables provide templates for summarizing typical results obtained from the described protocols.
Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 20 | 58.9 ± 4.1 | 25.4 ± 3.0 | 15.7 ± 2.5 |
| UZH1b (inactive enantiomer) | 20 | 94.5 ± 1.8 | 3.1 ± 0.6 | 2.4 ± 0.4 |
| Staurosporine (Positive Control) | 1 | 20.3 ± 5.2 | 45.1 ± 6.3 | 34.6 ± 5.8 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Caspase-3/7 Activity Assay
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 15,340 ± 1,250 | 1.0 |
| This compound | 10 | 48,970 ± 3,800 | 3.2 |
| This compound | 20 | 85,620 ± 6,500 | 5.6 |
| UZH1b (inactive enantiomer) | 20 | 16,100 ± 1,500 | 1.1 |
| Staurosporine (Positive Control) | 1 | 125,780 ± 9,900 | 8.2 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot
| Treatment | Concentration (µM) | Cleaved PARP / Total PARP (Ratio) | Cleaved Caspase-3 / Total Caspase-3 (Ratio) | Bcl-2 / β-actin (Ratio) | c-Myc / β-actin (Ratio) |
| Vehicle (DMSO) | - | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.95 ± 0.08 | 0.98 ± 0.07 |
| This compound | 10 | 0.42 ± 0.05 | 0.55 ± 0.06 | 0.51 ± 0.04 | 0.48 ± 0.05 |
| This compound | 20 | 0.85 ± 0.09 | 0.91 ± 0.10 | 0.23 ± 0.03 | 0.21 ± 0.03 |
| UZH1b (inactive enantiomer) | 20 | 0.06 ± 0.01 | 0.10 ± 0.02 | 0.92 ± 0.07 | 0.95 ± 0.06 |
Data are presented as mean ± SD from three independent experiments. Ratios are normalized to the vehicle control.
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
This compound and inactive enantiomer UZH1b (for control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow cells to adhere overnight if applicable. Treat cells with the desired concentrations of this compound, UZH1b (as a negative control), and a vehicle control (e.g., DMSO) for the specified time (e.g., 16-24 hours). Include a positive control for apoptosis, such as staurosporine (1 µM for 4 hours).
-
Cell Harvesting: For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes. For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle non-enzymatic cell dissociation solution. Combine with the collected medium and centrifuge.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases, caspase-3 and -7.
Materials:
-
Cancer cell line of interest
-
This compound and UZH1b
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^4 cells per well in a white-walled 96-well plate in a final volume of 100 µL. Treat with this compound, UZH1b, and vehicle control as described previously.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique allows for the detection and semi-quantification of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
This compound and UZH1b
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as previously described. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize the protein of interest to a loading control (e.g., β-actin).
Mandatory Visualization
Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for measuring this compound-induced apoptosis.
References
Application Notes and Protocols for UZH1a in AML Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent research has highlighted the importance of epitranscriptomic modifications in cancer progression, with a particular focus on N6-methyladenosine (m6A) RNA methylation. The m6A writer enzyme, METTL3, is overexpressed in AML and plays a crucial role in the proliferation and survival of leukemia cells. UZH1a is a potent and selective small molecule inhibitor of METTL3, which has emerged as a valuable tool for studying the consequences of m6A depletion in AML models.[1] This document provides detailed application notes and protocols for utilizing this compound to investigate cell cycle arrest in AML cell lines.
Mechanism of Action
This compound is a selective inhibitor of the METTL3 methyltransferase enzyme.[1] METTL3 is the catalytic component of the m6A methyltransferase complex, which is responsible for the majority of m6A modifications on messenger RNA (mRNA). In AML, METTL3-mediated m6A modification enhances the translation of key oncogenic transcripts, including those for c-MYC, a critical regulator of cell proliferation and survival.[2] By inhibiting METTL3, this compound reduces global m6A levels in mRNA, leading to decreased translation of oncoproteins like c-MYC.[3] The downregulation of c-MYC, in turn, affects the expression and activity of cell cycle regulatory proteins, such as cyclin D and cyclin-dependent kinases (CDKs), ultimately leading to cell cycle arrest, primarily at the G1 phase.[4]
Data Presentation
Quantitative Analysis of this compound Activity in MOLM-13 Cells
The following tables summarize the quantitative effects of this compound on the human AML cell line MOLM-13.
| Parameter | Cell Line | IC50 | Reference |
| Growth Inhibition | MOLM-13 | 11 µM | |
| HEK293T | 67 µM | ||
| U2Os | 87 µM | ||
| m6A Reduction in mRNA | MOLM-13 | 4.6 µM |
| Cell Cycle Phase | Control (DMSO) | This compound (20 µM, 16h) | Reference |
| G0/G1 | ~45% | ~60% | |
| S | ~40% | ~25% | |
| G2/M | ~15% | ~15% |
Note: The cell cycle distribution percentages are estimations based on the graphical representation of flow cytometry data presented in the referenced literature. The study reported a statistically significant increase in the G1 phase and a decrease in the S phase upon this compound treatment.
Experimental Protocols
Cell Culture
-
Cell Line: MOLM-13 (human acute myeloid leukemia)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Seed MOLM-13 cells at the desired density in a multi-well plate.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM for cell cycle analysis) or DMSO as a vehicle control.
-
Incubate for the desired duration (e.g., 16 hours for cell cycle analysis).
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content to determine cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 850 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Downstream Targets
This protocol is to assess the protein levels of key cell cycle regulators.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-p21, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
After this compound treatment, harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Critical Role of c-Myc in Acute Myeloid Leukemia Involving Direct Regulation of miR-26a and Histone Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc Regulates Cyclin D-Cdk4 and -Cdk6 Activity but Affects Cell Cycle Progression at Multiple Independent Points - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UZH1a in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
UZH1a is a potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) 'writer' enzyme, METTL3 (Methyltransferase-like 3).[1][2][3] The m6A modification is the most prevalent internal modification on mRNA in higher eukaryotes and plays a crucial role in regulating gene expression through effects on mRNA stability, splicing, and translation.[4][5] METTL3 is frequently overexpressed in various cancers, including Acute Myeloid Leukemia (AML), and its activity is linked to uncontrolled proliferation and survival of cancer cells. This compound acts as a SAM-competitive inhibitor, binding to the S-Adenosyl Methionine pocket of METTL3 to block its methyltransferase activity. This inhibition leads to a global reduction in m6A levels on mRNA, which in turn induces apoptosis and cell cycle arrest in susceptible cancer cell lines, particularly AML cells. These notes provide an overview of this compound's activity and detailed protocols for its experimental use.
I. Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line / Condition | Reference |
| Biochemical IC50 | 280 nM | In vitro METTL3 enzyme assay | |
| Cellular m6A Reduction IC50 | 4.6 µM | MOLM-13 (AML) | |
| 7 µM | MOLM-13 (AML) | ||
| 9 µM | U2OS (Osteosarcoma) | ||
| 15 µM | HEK293T (Embryonic Kidney) |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (72h treatment) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 11 µM | |
| U2OS | Osteosarcoma | 87 µM | |
| HEK293T | Embryonic Kidney | 67 µM |
Note: The significant difference between biochemical and cellular IC50 values is expected for SAM-competitive inhibitors due to high intracellular SAM concentrations.
II. Mechanism of Action & Signaling Pathway
This compound selectively inhibits the catalytic activity of METTL3, which forms a complex with METTL14 to methylate adenosine residues on mRNA. This m6A mark is "read" by proteins like YTHDF1, which can recruit translation initiation factors (e.g., eIF3) to enhance the translation of specific oncogenic mRNAs, such as MYC and BCL-2. By inhibiting METTL3, this compound reduces m6A levels on these transcripts, leading to decreased translation of pro-survival and pro-proliferation proteins. This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Caption: this compound inhibits METTL3, blocking mRNA methylation and oncogene translation.
III. Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effects of this compound.
Protocol 1: Cell Viability (IC50 Determination) using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50%.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MOLM-13)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 µM to 100 µM). Include vehicle control wells (medium with DMSO, final concentration ≤ 0.5%).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed MOLM-13 cells in 6-well plates and treat with this compound at desired concentrations (e.g., 20 µM) and a vehicle control for 16-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot for METTL3 Expression
This protocol verifies that this compound's activity is not due to the degradation of the METTL3 protein.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-METTL3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 40 µM for 16 hours), wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-METTL3 and anti-β-actin as a loading control) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize METTL3 signal to the β-actin signal to confirm expression levels are unchanged.
-
IV. Experimental and Drug Development Workflow
The evaluation of a novel compound like this compound follows a structured workflow from initial screening to preclinical assessment.
Caption: Workflow for the evaluation of this compound from discovery to clinical trials.
References
Application Notes and Protocols for Assessing UZH1a Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UZH1a is a potent and selective inhibitor of METTL3, an N6-methyladenosine (m6A) RNA methyltransferase.[1][2] Emerging evidence indicates that METTL3 plays a crucial role in the DNA Damage Response (DDR), particularly in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[3][4][5] Inhibition of METTL3 has been shown to impair HR and sensitize cancer cells to PARP inhibitors, suggesting a promising therapeutic strategy. These application notes provide detailed protocols for a suite of assays to evaluate the efficacy of this compound in targeting METTL3 and modulating the DNA damage response in cancer cells.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical IC50 (METTL3) | 280 nM | - | |
| Cellular IC50 (m6A reduction) | 4.6 µM | MOLM-13 | |
| Cell Growth Inhibition (GI50, 72h) | 11 µM | MOLM-13 | |
| 67 µM | HEK293T | ||
| 87 µM | U2Os | ||
| Apoptosis Induction (20 µM, 16h) | Increased Annexin-V staining | MOLM-13 | |
| Cell Cycle Arrest (20 µM, 16h) | G1 phase arrest | MOLM-13 |
Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits METTL3, impairing DNA repair.
Caption: Workflow for testing this compound efficacy.
Experimental Protocols
Cellular m6A Quantification Assay
Objective: To quantify the global reduction in N6-methyladenosine in mRNA following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13) at a density of 1 x 10^6 cells/mL and treat with a dose range of this compound (e.g., 2.5-100 µM) or DMSO vehicle control for 16 hours.
-
mRNA Isolation: Harvest cells and isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen). Purify mRNA from total RNA using oligo(dT)-magnetic beads.
-
mRNA Digestion: Digest the purified mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of m6A to adenosine (A).
-
Data Analysis: Normalize the m6A/A ratio of this compound-treated samples to the DMSO control. Calculate the IC50 value for m6A reduction.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 2.5-160 µM) or DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Data Analysis: Normalize the luminescence signal of treated wells to the DMSO control wells. Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay by Annexin V Staining
Objective: To assess the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells (e.g., MOLM-13) with this compound (e.g., 20 µM) or DMSO for 16 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the this compound-treated and control groups.
Homologous Recombination (HR) Assay using DR-GFP Reporter
Objective: To measure the efficiency of homologous recombination repair in cells treated with this compound.
Methodology:
-
Cell Line: Utilize a cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP). The DR-GFP reporter consists of two inactive GFP cassettes. A functional GFP gene can be restored through HR following a site-specific double-strand break induced by the I-SceI endonuclease.
-
Treatment and Transfection: Seed the DR-GFP cells and treat with this compound or DMSO for a predetermined time. Co-transfect the cells with an I-SceI expression vector and a red fluorescent protein (RFP) expression vector (as a transfection control).
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. Measure the percentage of GFP-positive cells within the RFP-positive (transfected) population.
-
Data Analysis: The HR efficiency is calculated as the ratio of GFP-positive cells to RFP-positive cells. Compare the HR efficiency in this compound-treated cells to the DMSO control.
PARP Inhibitor Synergy Assay
Objective: To determine if this compound sensitizes cancer cells to PARP inhibitors.
Methodology:
-
Experimental Design: Prepare a matrix of drug concentrations with serial dilutions of this compound and a PARP inhibitor (e.g., Olaparib).
-
Cell Treatment: Treat cancer cells with this compound alone, the PARP inhibitor alone, or the combination of both at various concentrations for 72 hours. Include a DMSO control.
-
Viability Assessment: Measure cell viability using the CellTiter-Glo® assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. METTL3 promotes homologous recombination repair and modulates chemotherapeutic response in breast cancer by regulating the EGF/RAD51 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL3 and N6-Methyladenosine Promote Homologous Recombination-Mediated Repair of DSBs by Modulating DNA-RNA Hybrid Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. METTL3 promotes homologous recombination repair and modulates chemotherapeutic response in breast cancer by regulating the EGF/RAD51 axis | eLife [elifesciences.org]
UZH1a: A Potent Tool for Interrogating m6A-Dependent Cellular Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a critical role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2] The dysregulation of m6A modification has been implicated in a wide range of human diseases, most notably cancer.[3] The methyltransferase complex component METTL3 is the primary enzyme responsible for catalyzing the m6A modification, making it a key target for therapeutic intervention and for studying the functional consequences of m6A depletion. UZH1a is a potent and selective small-molecule inhibitor of METTL3, serving as a valuable chemical probe to elucidate the roles of m6A in cellular physiology and pathology.
Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosyl methionine (SAM) binding pocket of METTL3. By occupying this site, this compound prevents the transfer of a methyl group from SAM to adenosine residues on RNA, thereby reducing global m6A levels. Its enantiomer, UZH1b, is significantly less active, providing an excellent negative control for experiments to distinguish specific METTL3 inhibition from off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating experimental design and interpretation.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 280 nM | In vitro METTL3 enzymatic assay | |
| Cellular m6A Reduction IC50 | 4.6 µM | MOLM-13 | |
| 7 µM | MOLM-13 | ||
| 9 µM | U2OS | ||
| 15 µM | HEK293T | ||
| Growth Inhibition (GI50) | 11 µM | MOLM-13 | |
| 67 µM | HEK293T | ||
| 87 µM | U2OS |
Table 2: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | Description | Reference |
| Molecular Weight | 558 g/mol | ||
| logD7.4 | 2.6 | Octanol-water partition coefficient, indicating good cell permeability. | |
| Caco-2 Permeability (Papp) | >1·10-7 cm/s | High intestinal permeability. | |
| Efflux Ratio | >2 | Suggests potential for active efflux. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the m6A signaling pathway and a general experimental workflow for utilizing this compound in functional studies.
Caption: The m6A RNA modification pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying m6A function using this compound.
Experimental Protocols
Herein are detailed protocols for key experiments involving this compound.
Protocol 1: Quantification of Global m6A Levels in mRNA by UPLC-MS/MS
This protocol is adapted from methodologies described in studies utilizing this compound.
1. Cell Culture and Treatment: a. Seed cells (e.g., MOLM-13, U2OS, HEK293T) in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 2.5 to 100 µM) or UZH1b as a negative control. A DMSO-only control should also be included (final DMSO concentration typically 0.5% v/v). c. Incubate the cells for the desired time period (e.g., 16 hours for dose-response studies or a time course from 1 to 16 hours for kinetic studies).
2. mRNA Isolation: a. Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. b. Isolate poly(A) RNA (mRNA) from the total RNA using oligo(dT)-magnetic beads (e.g., Dynabeads mRNA DIRECT Purification Kit, Thermo Fisher Scientific).
3. RNA Digestion: a. Quantify the isolated mRNA. b. Digest 100-200 ng of mRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
4. UPLC-MS/MS Analysis: a. Analyze the digested nucleosides by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). b. Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) by monitoring their specific mass transitions. c. Calculate the m6A/A ratio for each sample. d. Normalize the m6A/A ratios of treated samples to the DMSO control.
Protocol 2: Cell Viability and Growth Inhibition Assay
This protocol is based on the assessment of this compound's effect on cell proliferation.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.
2. Compound Treatment: a. After 24 hours, treat the cells with a serial dilution of this compound and UZH1b. Include a DMSO-only control.
3. Incubation: a. Incubate the cells for a period relevant to the study's objectives (e.g., 72 hours for growth inhibition studies).
4. Viability Measurement: a. Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels. b. Record the luminescence using a plate reader.
5. Data Analysis: a. Normalize the viability of treated cells to the DMSO control. b. Plot the normalized viability against the compound concentration and fit a dose-response curve to determine the GI50 value.
Protocol 3: Apoptosis and Cell Cycle Analysis
This compound has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines.
1. Cell Treatment: a. Seed cells in 6-well plates and treat with this compound, UZH1b, and DMSO as described in Protocol 1. A typical treatment is 40 µM for 16 hours.
2. Cell Harvesting and Staining for Apoptosis: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
3. Cell Harvesting and Staining for Cell Cycle: a. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. b. Wash the fixed cells and resuspend in PBS containing RNase A and PI.
4. Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. For apoptosis, differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI staining. c. For cell cycle analysis, quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for METTL3 Expression
It is important to confirm that the observed effects of this compound are due to the inhibition of METTL3's methyltransferase activity and not due to a reduction in METTL3 protein levels.
1. Cell Lysis: a. Following treatment with this compound, UZH1b, or DMSO (e.g., 40 µM for 16 hours), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with a primary antibody against METTL3 overnight at 4°C. c. Incubate with a loading control antibody (e.g., β-actin or GAPDH). d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Quantify the band intensities and normalize the METTL3 signal to the loading control to compare protein levels across different treatments.
Conclusion
This compound is a well-characterized and selective METTL3 inhibitor that serves as an indispensable tool for investigating the functional roles of m6A RNA methylation. Its cell permeability and the availability of a much less active enantiomer for control experiments make it suitable for a wide range of cellular assays. The protocols outlined above provide a framework for researchers to employ this compound to dissect the intricate involvement of m6A in gene expression and its implications for human health and disease.
References
Troubleshooting & Optimization
UZH1a solubility and stability in DMSO
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide essential information and troubleshooting guidance for the effective use of UZH1a, a potent and selective METTL3 inhibitor, in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues related to the solubility and stability of this compound in DMSO.
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro experiments is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, reaching up to 80 mg/mL, which is equivalent to 143.19 mM.[1] To achieve this concentration, ultrasonic treatment may be necessary.[1]
Q3: My this compound powder is not dissolving easily in DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:
-
Verify DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating capacity. Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle.
-
Sonication: Place the vial containing the this compound and DMSO mixture in a water bath sonicator for 10-15 minutes.
-
Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. This can help overcome the energy barrier for dissolution.
-
Prepare a More Dilute Solution: If the intended concentration is very high, it may exceed the solubility limit under your specific conditions. Try preparing a more dilute stock solution (e.g., 10 mM or 20 mM).
Q4: My this compound/DMSO stock solution precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this, follow these best practices:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform an intermediate dilution step. First, dilute your concentrated stock to a lower concentration in pure DMSO. Then, add this intermediate dilution to your pre-warmed (37°C) cell culture medium.[2][3] This gradual change in the solvent environment helps to keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low enough to be tolerated by your cells and to maintain the solubility of this compound. A final DMSO concentration of <0.5% is generally recommended, with <0.1% being ideal for most cell lines to avoid toxicity.[2]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
Q5: How should I store my this compound stock solution in DMSO?
A5: For long-term stability, it is recommended to aliquot your this compound/DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.
Q6: How stable is this compound in DMSO at room temperature?
A6: While specific long-term stability data for this compound at room temperature is not available, it is best practice to minimize the time that stock solutions are kept at room temperature. For day-to-day use, it is advisable to thaw your aliquot and keep it on ice. For any unused portion of the thawed aliquot, it is recommended to store it at 4°C for short-term use (a few days) or re-freeze it if it will not be used promptly.
Quantitative Data Summary
The following tables provide a summary of the solubility and recommended storage conditions for this compound.
Table 1: this compound Solubility in DMSO
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility | 80 mg/mL (143.19 mM) | |
| Notes | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |
Table 2: Recommended Storage of this compound Stock Solution in DMSO
| Storage Temperature | Storage Period | Reference |
| -20°C | 1 year | |
| -80°C | 2 years |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 5.58 mg of this compound (Molecular Weight: 558.65 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex at high speed for 1-2 minutes.
-
Sonication (if necessary): If the powder is not completely dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is not sufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: General Method for Assessing Compound Stability in DMSO by LC-MS
This protocol provides a general framework for evaluating the stability of a compound like this compound in DMSO over time.
Materials and Reagents:
-
This compound/DMSO stock solution (e.g., 10 mM)
-
Anhydrous, high-purity DMSO
-
Internal standard (a stable compound with similar chromatographic properties to this compound)
-
HPLC or UHPLC grade acetonitrile and water
-
LC-MS grade formic acid
-
Amber glass or polypropylene vials with screw caps
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the internal standard in DMSO.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM). This sample represents the initial concentration.
-
Incubation Samples: Aliquot the this compound stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Incubation: Store the incubation samples under the desired conditions. At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.
-
Analysis:
-
Prepare the samples from each time point for LC-MS analysis by adding the internal standard and diluting as done for the T0 sample.
-
Analyze all samples by LC-MS.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample using the formula: % Remaining = (Peak Area Ratio at Time X / Peak Area Ratio at T0) x 100
-
Plot the % Remaining against time to generate a degradation profile.
-
Visualizations
References
potential off-target effects of UZH1a inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the UZH1a inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound inhibitor?
A1: this compound is a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, with an IC50 of 280 nM.[1][2] It is designed to be a chemical probe for studying METTL3 and has shown anti-tumor activity.[3]
Q2: What are the known off-target activities of this compound?
A2: this compound has demonstrated good selectivity against a panel of other protein methyltransferases and kinases.[4][5] At a concentration of 10 µM, this compound showed minimal inhibition of the tested kinases and protein methyltransferases, with most retaining over 75% of their enzymatic activity. However, as with any small molecule inhibitor, off-target effects can occur, especially at high concentrations. The inactive enantiomer, UZH1b, can be used as a negative control to help distinguish specific on-target effects from non-specific or off-target effects.
Q3: My cells are showing toxicity at concentrations where I don't expect to see a METTL3-dependent phenotype. Could this be an off-target effect?
A3: It is possible. While this compound is selective, high concentrations may lead to off-target toxicity. It has been noted that the inactive control compound, UZH1b, can cause toxicity at high concentrations, likely due to hydrophobic interactions with the cell membrane or off-target binding. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and to use the lowest effective concentration to minimize potential off-target effects.
Q4: How can I be sure the phenotype I am observing is due to METTL3 inhibition and not an off-target effect?
A4: To validate that the observed phenotype is due to on-target METTL3 inhibition, consider the following control experiments:
-
Use the inactive enantiomer: Compare the effects of this compound with its inactive enantiomer, UZH1b. UZH1b is over 100-fold less active against METTL3 and should not produce the same METTL3-dependent phenotype.
-
Genetic knockdown/knockout: Compare the phenotype from this compound treatment with that of METTL3 knockdown or knockout using techniques like siRNA or CRISPR.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a resistant mutant of METTL3.
Q5: Are there any signaling pathways that are indirectly affected by METTL3 inhibition that I should be aware of?
A5: Yes, inhibition of METTL3 can have downstream effects on various signaling pathways which should not be mistaken for direct off-target effects of this compound. METTL3-mediated m6A modification can regulate the expression of key components in pathways such as PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK. Changes in these pathways following this compound treatment are likely a consequence of METTL3 inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| METTL3 | HTRF | 280 nM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / Concentration | Incubation Time | Reference |
| MOLM-13 | Growth Inhibition | Cell Viability | 11 µM | 72 h | |
| HEK293T | Growth Inhibition | Cell Viability | 67 µM | 72 h | |
| U2Os | Growth Inhibition | Cell Viability | 87 µM | 72 h | |
| MOLM-13 | m6A Reduction | m6A levels in mRNA | 4.6 µM | 16 h | |
| MOLM-13 | Apoptosis & Cell Cycle Arrest | - | 20 µM | 16 h |
Table 3: Selectivity Profile of this compound at 10 µM
| Target Class | Target | Remaining Activity (%) | Reference |
| Protein Methyltransferases | |||
| DOT1L | >75 | ||
| G9a | >75 | ||
| MLL4 | >75 | ||
| PRDM9 | >75 | ||
| PRMT1 | >75 | ||
| SETD2 | >75 | ||
| SMYD3 | >75 | ||
| Kinases | |||
| ABL1 | >75 | ||
| AURKA | >75 | ||
| CDK2 | >75 | ||
| CHEK1 | >75 | ||
| GSK3B | >75 | ||
| MET | >75 | ||
| PLK1 | >75 | ||
| ROCK1 | >75 |
Note: Remaining activity indicates the percentage of enzymatic activity in the presence of 10 µM this compound compared to a DMSO control. Values closer to 100% indicate weaker inhibitory potency.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpectedly high cell toxicity at low this compound concentrations. | 1. Cell line is highly sensitive to METTL3 inhibition. 2. Off-target toxicity. 3. Incorrect compound concentration. | 1. Perform a detailed dose-response curve to determine the GI50. 2. Test the inactive enantiomer UZH1b in parallel to assess non-specific toxicity. 3. Verify the stock solution concentration and perform serial dilutions carefully. |
| No observable effect on m6A levels or desired phenotype. | 1. this compound concentration is too low. 2. Incubation time is too short. 3. The cell line may be resistant to METTL3 inhibition. 4. Compound degradation. | 1. Increase the concentration of this compound. Cellular IC50 for m6A reduction is in the micromolar range. 2. Increase the incubation time. Effects on m6A levels are observed after 16 hours. 3. Confirm METTL3 expression in your cell line. 4. Ensure proper storage of this compound stock solutions (-20°C for 1 year, -80°C for 2 years). |
| Variability in experimental results. | 1. Inconsistent cell culture conditions. 2. Inconsistent this compound treatment. 3. Cell passage number. | 1. Maintain consistent cell density, media, and incubator conditions. 2. Ensure homogenous mixing of this compound in the culture medium. 3. Use cells within a consistent and low passage number range. |
| Observed changes in signaling pathways not directly related to m6A. | 1. Downstream effects of METTL3 inhibition. 2. Potential off-target effects at high concentrations. | 1. Review the literature for known downstream targets of METTL3. Pathways like PI3K/AKT and MAPK are known to be affected. 2. Lower the concentration of this compound to the minimum effective dose. Use UZH1b as a negative control. |
Visualizations
Caption: On-target pathway of this compound inhibiting the METTL3/14 complex.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Downstream signaling pathways affected by METTL3 inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., MOLM-13, HEK293T, U2Os)
-
Complete cell culture medium
-
This compound inhibitor and UZH1b control (stock solutions in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and UZH1b in complete culture medium. A typical concentration range to test is 0.1 to 100 µM. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent manufacturer.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the GI50/IC50 values.
Protocol 2: Quantification of Global m6A Levels in mRNA by LC-MS/MS
This protocol provides a general workflow for measuring changes in m6A levels in mRNA following this compound treatment.
Materials:
-
Cells treated with this compound, UZH1b, or DMSO vehicle.
-
Total RNA extraction kit.
-
mRNA purification kit (e.g., using oligo(dT) magnetic beads).
-
Nuclease P1.
-
Bacterial alkaline phosphatase.
-
LC-MS/MS system.
-
N6-methyladenosine and adenosine standards.
Procedure:
-
Treat cells with the desired concentrations of this compound or controls for a specified time (e.g., 16 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Purify mRNA from the total RNA population.
-
Digest the purified mRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
Analyze the resulting nucleosides by LC-MS/MS to quantify the amounts of adenosine and N6-methyladenosine.
-
Calculate the m6A/A ratio.
-
Compare the m6A/A ratios between treated and control samples to determine the effect of this compound on global m6A methylation.
References
how to control for non-specific effects of UZH1a
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for non-specific effects of UZH1a, a potent and selective METTL3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of METTL3, a key enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[1][2][3] Its primary mechanism of action is to block the catalytic activity of METTL3, leading to a reduction in global m6A levels in mRNA. This can impact various cellular processes, including cell growth, apoptosis, and cell cycle progression.[1][2]
Q2: What are potential non-specific effects of this compound?
A2: While this compound is reported to be selective, all small molecule inhibitors have the potential for non-specific effects. These can include:
-
Off-target inhibition: this compound may inhibit other methyltransferases or unrelated proteins, particularly at higher concentrations.
-
Cell line-dependent effects: The observed phenotype might be specific to the genetic or epigenetic context of the cell line used and not solely due to METTL3 inhibition.
-
Compound-specific effects: The chemical scaffold of this compound itself might induce a biological response independent of its interaction with METTL3.
Q3: How can I control for the non-specific effects of this compound in my experiments?
A3: The most effective way to control for non-specific effects is to use a multi-pronged approach:
-
Use the inactive enantiomer: this compound has an inactive enantiomer, UZH1b, which is over 100 times less potent against METTL3. UZH1b is the ideal negative control as it is structurally almost identical to this compound but lacks significant on-target activity.
-
Perform dose-response experiments: Observing a biological effect over a range of this compound concentrations that correlates with the inhibition of METTL3 activity can help distinguish on-target from off-target effects.
-
Rescue experiments: If possible, rescuing the phenotype by reintroducing a this compound-resistant form of METTL3 can provide strong evidence for on-target activity.
-
Use multiple cell lines: Confirming the phenotype in different cell lines can help to rule out cell line-specific artifacts.
Q4: What is the recommended concentration range for using this compound?
A4: The effective concentration of this compound can vary between cell lines. It has an in vitro IC50 of 280 nM for METTL3. In cellular assays, it has been shown to reduce m6A levels in MOLM-13 cells with an IC50 of 4.6 µM and inhibit their growth with a GI50 of 11 µM. It is recommended to perform a dose-response curve in your specific cell line to determine the optimal concentration.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High cell toxicity observed at expected effective concentrations. | 1. Non-specific cytotoxicity of the compound.2. Cell line is particularly sensitive. | 1. Run a parallel experiment with the inactive enantiomer, UZH1b, at the same concentrations. If UZH1b shows similar toxicity, the effect is likely non-specific.2. Lower the concentration of this compound and extend the treatment duration.3. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to your cells. |
| No observable phenotype after this compound treatment. | 1. this compound is not active in the chosen cell line.2. The phenotype is not dependent on METTL3 activity.3. Suboptimal experimental conditions. | 1. Confirm METTL3 expression in your cell line.2. Directly measure the m6A levels in mRNA after this compound treatment to confirm target engagement.3. Increase the concentration of this compound or the duration of treatment.4. Use a positive control cell line known to be sensitive to METTL3 inhibition, such as MOLM-13 cells. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions.2. Degradation of this compound.3. Inconsistent treatment times or concentrations. | 1. Maintain consistent cell passage numbers and confluency.2. Prepare fresh stock solutions of this compound and UZH1b. Aliquot and store at -80°C.3. Ensure accurate and consistent pipetting of the compounds. |
Data Summary
The following table summarizes key quantitative data for this compound and its inactive control, UZH1b.
| Parameter | This compound | UZH1b (Inactive Enantiomer) | Reference |
| METTL3 IC50 (in vitro) | 280 nM | >100-fold less active than this compound | |
| MOLM-13 m6A reduction IC50 | 4.6 µM | Not reported, expected to be significantly higher | |
| MOLM-13 growth inhibition GI50 | 11 µM | 7-fold less toxic than this compound | |
| HEK293T growth inhibition IC50 | 67 µM | Not reported | |
| U2Os growth inhibition IC50 | 87 µM | Not reported |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using an Inactive Enantiomer Control
This protocol is designed to differentiate the specific effects of METTL3 inhibition by this compound from non-specific effects using its inactive enantiomer, UZH1b.
Materials:
-
This compound
-
UZH1b (inactive enantiomer)
-
Cell line of interest (e.g., MOLM-13)
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., for viability, apoptosis, or gene expression analysis)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate cells at a density appropriate for your downstream assay. Allow cells to adhere and enter logarithmic growth phase.
-
Compound Preparation: Prepare stock solutions of this compound and UZH1b in DMSO. From the stock solutions, prepare a series of dilutions in cell culture medium. Ensure the final DMSO concentration is the same across all treatment groups and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Treat cells with a range of concentrations of this compound and UZH1b. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours for a proliferation assay).
-
Downstream Analysis: Perform your chosen assay to measure the biological response (e.g., cell viability using a CTG assay, apoptosis by Annexin V staining, or gene expression by qRT-PCR).
-
Data Analysis: Compare the dose-response curves of this compound and UZH1b. A significantly more potent effect of this compound compared to UZH1b indicates an on-target effect.
Visualizations
Caption: Mechanism of action of this compound as a METTL3 inhibitor.
Caption: Experimental workflow for validating on-target effects.
Caption: Logic for distinguishing on-target vs. off-target effects.
References
UZH1a degradation and half-life in media
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3.
Summary of this compound Activity
This compound is a cell-permeable small molecule that has been shown to reduce m6A methylation levels in various cell lines, leading to apoptosis and cell cycle arrest in specific cancer cells. Its biological activity is dose-dependent and has been characterized in several studies.
Quantitative Data on this compound Biological Activity
The following table summarizes the key quantitative parameters of this compound's biological effects in different cell lines.
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 (METTL3 inhibition) | - | 280 nM | [1] |
| Cellular IC50 (m6A reduction) | MOLM-13 | 4.6 µM | [2] |
| U2OS | 9 µM | [3] | |
| HEK293T | 15 µM | [3] | |
| Growth Inhibition GI50 (72h) | MOLM-13 | 11 µM | [2] |
| HEK293T | 67 µM | ||
| U2OS | 87 µM | ||
| Half-life of m6A Reduction | MOLM-13 | 1.8 hours |
Experimental Protocols
Determining the Half-Life of this compound-Induced m6A Reduction
This protocol outlines the methodology to determine the kinetics of m6A level reduction in the mRNA of cultured cells upon treatment with this compound.
Objective: To determine the half-decay time of the biological effect of this compound on cellular m6A levels.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
Appropriate cell culture medium (e.g., RPMI-1640 for MOLM-13)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
mRNA purification kit (e.g., using oligo(dT) magnetic beads)
-
Nucleoside digestion mix
-
UPLC-MS/MS system
Procedure:
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2). For MOLM-13 cells, maintain a density of 0.6–2 × 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a working concentration of this compound (e.g., 40 µM for MOLM-13 cells). Include a DMSO-only treated control.
-
Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 16 hours) to establish a kinetic curve.
-
-
RNA Extraction and Purification:
-
At each time point, harvest the cells and wash once with PBS.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Purify polyadenylated RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
-
Nucleoside Digestion:
-
Quantify the mRNA concentration.
-
Digest a fixed amount of mRNA (e.g., 100 ng) to nucleosides using a nucleoside digestion mix.
-
-
UPLC-MS/MS Analysis:
-
Analyze the digested nucleosides using a UPLC-MS/MS system to quantify the levels of m6A and adenosine (A).
-
The ratio of m6A to A is calculated for each time point.
-
-
Data Analysis:
-
Normalize the m6A/A ratio of this compound-treated samples to the DMSO-treated control at each time point.
-
Plot the normalized m6A/A ratio against time.
-
Fit the data to a first-order decay model to determine the half-decay time (τ).
-
Troubleshooting and FAQs
Q1: What is the half-life of the this compound compound in cell culture media?
A1: There is currently no published data specifically detailing the chemical half-life or degradation rate of this compound in common cell culture media like RPMI-1640 or DMEM. However, studies have shown that the biological effect of this compound, the reduction of m6A in mRNA, is sustained for at least 6 days with repeated dosing, suggesting that the compound is sufficiently stable to exert its function over extended experimental periods. For critical experiments, it is recommended to determine the stability of this compound under your specific experimental conditions.
Q2: How can I determine the chemical stability of this compound in my cell culture medium?
A2: You can determine the stability of this compound in your specific medium by following a protocol that involves incubating the compound in the medium over a time course and quantifying its concentration using a suitable analytical method.
Experimental Workflow for Determining this compound Stability:
Q3: I am not seeing the expected reduction in m6A levels after this compound treatment. What could be the issue?
A3: Several factors could contribute to this:
-
Cellular Efflux: this compound may be subject to active efflux from the cells, which can reduce its intracellular concentration and thus its efficacy.
-
Compound Stability: While generally considered stable for typical cell culture experiments, the stability of this compound in your specific media and under your experimental conditions may be a factor.
-
Cell Line Specificity: The sensitivity to METTL3 inhibition varies between cell lines. The IC50 for m6A reduction can differ significantly (e.g., 4.6 µM in MOLM-13 vs. 15 µM in HEK293T). Ensure you are using an appropriate concentration for your cell line.
-
Incorrect Quantification: The UPLC-MS/MS method for m6A quantification needs to be properly optimized and validated.
Q4: What are the downstream signaling pathways affected by this compound?
A4: By inhibiting METTL3, this compound can modulate the stability and translation of numerous mRNAs, thereby impacting several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. These include:
-
MAPK Signaling Pathway
-
Wnt/β-catenin Signaling Pathway
-
PI3K/AKT/mTOR Signaling Pathway
-
MYC Signaling Pathway
Signaling Pathways and Experimental Workflows
METTL3 Downstream Signaling Pathways
The following diagram illustrates the major signaling pathways affected by the inhibition of METTL3 by this compound.
Experimental Workflow for m6A Quantification
This diagram outlines the key steps in quantifying the m6A/A ratio in mRNA from cell culture experiments.
References
Technical Support Center: UZH1a Experimental Batches
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful application of UZH1a, a potent and selective METTL3 inhibitor, in experimental settings. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key quality control data.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing lower than expected potency (higher IC50) in my cell-based assays compared to biochemical assays? | Competition with intracellular SAM: The cellular environment contains high concentrations of the natural METTL3 substrate, S-adenosylmethionine (SAM), which competes with this compound for binding to the enzyme.[1] Cellular efflux: The cells may be actively transporting this compound out, reducing its intracellular concentration.[2] | - Ensure you are using an appropriate concentration range based on published cellular IC50 values for your cell line. - Consider using cell lines with lower known efflux pump activity if this is a persistent issue. |
| My cell viability results are inconsistent between replicates. | Uneven cell seeding: Inconsistent cell numbers per well is a major source of variability.[3] Pipetting errors: Inaccurate pipetting of this compound solutions or assay reagents will lead to inconsistent results.[3] Edge effects: Wells on the perimeter of microplates are prone to evaporation, which can alter the concentration of this compound.[3] | - Ensure your cell suspension is homogenous before and during plating. - Calibrate your pipettes regularly and use proper pipetting techniques. - To mitigate edge effects, fill the outer wells of your microplates with sterile media or PBS and do not use them for experimental data. |
| I am not observing a significant increase in apoptosis or cell cycle arrest after this compound treatment. | Insufficient incubation time: The effects of this compound on apoptosis and the cell cycle are time-dependent. Cell line resistance: Some cell lines are less dependent on METTL3 activity for survival and proliferation. Incorrect this compound concentration: The concentration of this compound may be too low to induce a measurable effect. | - Ensure you are incubating the cells with this compound for a sufficient duration. For example, effects on apoptosis and cell cycle in MOLM-13 cells have been observed after 16 hours of treatment. - Confirm that your cell line of choice is sensitive to METTL3 inhibition. MOLM-13 cells, for instance, have shown significant apoptosis and cell cycle arrest in response to this compound. - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| The this compound powder is not dissolving properly. | Incorrect solvent: this compound has specific solubility characteristics. Precipitation during dilution: The compound may precipitate when diluted into aqueous media. | - For in vitro studies, prepare a stock solution in DMSO. - For in vivo studies, specific solvent combinations are recommended, such as 10% DMSO in corn oil or a mixture of DMSO, PEG300, Tween-80, and saline. If precipitation occurs, gentle heating and/or sonication can aid dissolution. |
| I am seeing unexpected off-target effects. | High concentrations of the enantiomer: The enantiomer of this compound, UZH1b, is significantly less active but may cause non-specific effects at high concentrations. | - Ensure the purity of your this compound batch. - Use the lowest effective concentration of this compound to minimize the potential for off-target effects. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of METTL3, a key enzyme in the m6A RNA methylation pathway. It acts by competing with the natural substrate S-adenosylmethionine (SAM) for binding to the catalytic site of METTL3, thereby preventing the methylation of adenosine residues in RNA.
2. What are the key quality control parameters for a new batch of this compound?
For a small molecule inhibitor like this compound, quality control should focus on:
-
Purity: Assessed by methods like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to ensure the absence of impurities.
-
Identity: Confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the correct chemical structure.
-
Potency: The inhibitory activity should be confirmed through a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to determine the IC50 value against METTL3.
-
Enantiomeric Excess: It is crucial to confirm the high enantiomeric purity of this compound, as its enantiomer (UZH1b) is substantially less active.
3. What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).
4. In which cell lines has this compound been shown to be effective?
This compound has demonstrated activity in several human cell lines, including:
-
MOLM-13 (Acute Myeloid Leukemia): Shows significant growth inhibition, induction of apoptosis, and cell cycle arrest.
-
HEK293T (Human Embryonic Kidney): Exhibits growth inhibition at higher concentrations.
-
U2Os (Osteosarcoma): Shows growth inhibition at higher concentrations.
It's important to note that the sensitivity to METTL3 inhibition can vary between cell types.
5. How does this compound affect the m6A methylation levels in cells?
Treatment with this compound leads to a dose-dependent reduction in the overall m6A levels in cellular mRNA. This effect has been observed after as little as 16 hours of exposure.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| METTL3 IC50 (Biochemical) | 280 nM | |
| Molecular Weight | 558.71 g/mol | |
| logD7.4 | 2.6 | |
| Caco-2 Permeability (Papp) | >1 x 10⁻⁵ cm/s | |
| Efflux Ratio | 2.3 |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / Effect | Incubation Time | Reference |
| MOLM-13 | Growth Inhibition | 11 µM | 72 hours | |
| HEK293T | Growth Inhibition | 67 µM | 72 hours | |
| U2Os | Growth Inhibition | 87 µM | 72 hours | |
| MOLM-13 | m6A Methylation Reduction | 4.6 µM | 16 hours | |
| MOLM-13 | Apoptosis Induction | Observed at 20 µM | 16 hours | |
| MOLM-13 | Cell Cycle Arrest (G1) | Observed at 20 µM | 16 hours |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment (for adherent cells).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.
-
Carefully remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MOLM-13) at a density of 1 x 10⁶ cells/mL in a 12-well plate.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for the specified time (e.g., 16 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation and wash once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound or vehicle control as described for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of m6A RNA Methylation
Caption: The m6A RNA methylation pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cellular Assays
Caption: A general workflow for conducting cellular assays with this compound.
Troubleshooting Logic for Inconsistent Viability Results
Caption: A logical diagram for troubleshooting inconsistent cell viability results.
References
Validation & Comparative
A Comparative Guide to UZH1a and UZH1b Activity on METTL3
This guide provides a detailed comparison of the enantiomeric pair of METTL3 inhibitors, UZH1a and UZH1b. The data presented herein demonstrates the superior potency and cellular activity of this compound in inhibiting the N6-methyladenosine (m6A) writer enzyme, METTL3. This information is intended for researchers, scientists, and drug development professionals investigating epitranscriptomic modulation.
Overview of this compound and UZH1b
This compound is a potent and selective small-molecule inhibitor of METTL3, the catalytic subunit of the m6A methyltransferase complex.[1][2] It was identified through a structure-based drug discovery approach and functions by competing with the S-adenosylmethionine (SAM) cofactor for binding to the METTL3 active site.[3][4] UZH1b is the enantiomer of this compound and serves as a crucial negative control in experiments, exhibiting significantly lower inhibitory activity against METTL3.[5] The stereospecificity of this compound's interaction with METTL3 underscores the precise structural requirements for potent inhibition.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data comparing the in vitro and cellular activities of this compound and UZH1b on METTL3.
| Parameter | This compound | UZH1b | Cell Line / Assay | Reference |
| Biochemical IC50 | 280 nM | ~28,000 nM (100-fold less active) | HTRF Assay | |
| Cellular m6A IC50 | 4.6 µM | Inactive up to 100 µM | MOLM-13 cells | |
| MOLM-13 Growth IC50 | 11 µM | Not reported (less effective) | MOLM-13 cells | |
| HEK293T Growth IC50 | 67 µM | Not reported (less effective) | HEK293T cells | |
| U2OS Growth IC50 | 87 µM | Not reported (less effective) | U2OS cells | |
| METTL3/14 Thermal Shift (ΔTm) | 2.5°C (at 10 µM) | 0.5°C (at 10 µM) | Protein Thermal Shift Assay |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Enzyme Inhibition Assay
This biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds against METTL3/14 enzymatic activity. The protocol involves the incubation of the METTL3/14 complex with a biotinylated RNA substrate and the methyl donor SAM, in the presence of varying concentrations of the inhibitors (this compound or UZH1b). The resulting m6A modification on the RNA is then detected using a specific antibody coupled to a fluorescent donor and an acceptor molecule. The inhibition of methylation leads to a decrease in the HTRF signal, which is used to calculate the IC50 values.
Cellular m6A Quantification by UPLC-MS/MS
To assess the in-cell activity of the inhibitors, various cell lines (e.g., MOLM-13, HEK293T, U2OS) were treated with different concentrations of this compound and UZH1b for a specified duration (e.g., 16 hours). Following treatment, total mRNA was extracted and digested into single nucleosides. The levels of m6A and adenosine (A) were then quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The m6A/A ratio was calculated to determine the dose-dependent reduction in cellular m6A levels.
Cell Viability and Growth Assays
The effect of METTL3 inhibition on cell proliferation was measured using standard cell viability assays. Cells were seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability was then assessed using reagents like CellTiter-Glo or by direct cell counting. The resulting data was used to calculate the IC50 values for cell growth inhibition.
Protein Thermal Shift Assay
This biophysical assay confirms the direct binding of the inhibitors to the target protein in a cellular context. The assay measures the thermal stability of METTL3 in the presence of the compounds. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction. This method was used to demonstrate the stronger binding of this compound to METTL3 compared to UZH1b.
METTL3 Signaling and Experimental Workflow
METTL3-mediated m6A modification plays a crucial role in various cellular processes by influencing the fate of target mRNAs. This includes mRNA splicing, nuclear export, stability, and translation. Dysregulation of METTL3 activity is implicated in several cancers, often through the modulation of key oncogenic pathways such as the MYC, PI3K/AKT, and MAPK pathways. The inhibition of METTL3 by this compound can lead to decreased m6A levels on the transcripts of oncogenes like MYC and BCL2, resulting in reduced protein expression and subsequent apoptosis and cell cycle arrest in cancer cells.
Caption: Workflow of assays comparing this compound and UZH1b.
Caption: METTL3 pathway and the inhibitory action of this compound.
References
Validating the Effect of the METTL3 Inhibitor UZH1a on m6A RNA Modification using UPLC-MS/MS
A Comparative Guide for Researchers
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA), playing a critical role in various biological processes, including mRNA stability, splicing, and translation.[1] The m6A modification is dynamically regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins.[2] The primary writer complex consists of the catalytic subunit METTL3 and its stabilizing partner METTL14.[3][4] Dysregulation of METTL3 activity and subsequent aberrant m6A levels have been implicated in numerous diseases, particularly cancer, making it a compelling therapeutic target.[3]
UZH1a is a potent and selective small-molecule inhibitor of METTL3, with a reported IC50 of 280 nM in biochemical assays. It serves as a valuable chemical probe for studying the functional roles of METTL3 and the m6A pathway. Validating the cellular activity of such inhibitors requires precise and robust quantification of global m6A levels. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) stands as a gold-standard method for this purpose, offering high accuracy and sensitivity.
This guide provides a comprehensive comparison of UPLC-MS/MS with other techniques for validating the effect of this compound on cellular m6A levels, supported by experimental data and detailed protocols.
Data Presentation: this compound's Effect on Cellular m6A Levels
Treatment of various cancer cell lines with this compound results in a dose-dependent reduction of m6A levels in mRNA. The data below, compiled from published studies, demonstrates the efficacy of this compound in inhibiting METTL3 activity in a cellular context. Its enantiomer, UZH1b, is significantly less active and serves as a negative control.
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | % m6A Reduction (Normalized to DMSO) | Reference |
| MOLM-13 (AML) | This compound | 40 | 16 | ~55% | |
| This compound | 10 | 16 | Not specified (Dose-dependent reduction) | ||
| This compound | IC50 = 4.6 µM | 16 | 50% | ||
| UZH1b | up to 100 | 16 | Inactive | ||
| HEK293T | This compound | 40 | 16 | ~40% | |
| U2OS | This compound | 40 | 16 | ~25% |
Data is synthesized from values reported in the cited literature. AML: Acute Myeloid Leukemia.
Mandatory Visualization
Below are diagrams illustrating the m6A signaling pathway and the experimental workflow for its quantification.
Caption: The m6A RNA modification pathway, indicating inhibition of the METTL3 writer protein by this compound.
Caption: Experimental workflow for global m6A quantification in mRNA using UPLC-MS/MS.
Experimental Protocols
Key Experiment: Global m6A Quantification by UPLC-MS/MS
This protocol provides a generalized procedure for determining the m6A-to-adenosine (A) ratio in cellular mRNA, adapted from established methodologies.
1. Cell Culture and mRNA Isolation:
-
Culture cells (e.g., MOLM-13, HEK293T) to the desired confluency.
-
Treat cells with this compound at various concentrations (e.g., 0-40 µM) or a DMSO vehicle control for a specified duration (e.g., 16 hours).
-
Harvest cells and isolate total RNA using a standard method like TRIzol extraction or a commercial kit.
-
Purify mRNA from the total RNA pool using oligo(dT)-magnetic beads to eliminate ribosomal RNA (rRNA) and transfer RNA (tRNA), which can interfere with quantification.
2. Enzymatic Digestion of mRNA to Nucleosides:
-
Quantify the purified mRNA (a minimum of 200 ng to 1 µg is recommended).
-
To the mRNA sample, add 2 units of Nuclease P1 and incubate at 45°C for 2 hours in a buffer such as 0.1 M ammonium acetate (pH 5.3). This digests the mRNA into nucleoside 5'-monophosphates.
-
Next, add 1 unit of bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours. This step dephosphorylates the nucleoside monophosphates to yield free nucleosides.
3. UPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the digested nucleoside mixture into a UPLC system equipped with a C18 reverse-phase column. The mobile phase typically consists of a gradient of two solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the nucleosides.
-
Mass Spectrometry Detection: The eluent from the UPLC is directed into a triple quadrupole mass spectrometer operating in the positive ion, multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for adenosine (A) and N6-methyladenosine (m6A).
-
Adenosine (A): m/z 268 → 136
-
m6A: m/z 282 → 150
-
-
Quantification: Generate standard curves using known concentrations of pure adenosine and m6A nucleosides. The concentration of A and m6A in the biological samples is determined from these curves. The global m6A level is expressed as the molar ratio of m6A to total A (m6A/A).
Comparison with Alternative Methods
While UPLC-MS/MS is highly accurate for global m6A quantification, other methods are available, each with distinct advantages and limitations. The choice of method depends on the specific research question, available equipment, and desired resolution.
| Method | Principle | Advantages | Disadvantages | Best For |
| UPLC-MS/MS | Chromatographic separation followed by mass spectrometry to quantify digested nucleosides. | Gold Standard: Highly accurate, sensitive, and quantitative. Directly measures the chemical entity. | Requires specialized equipment (LC-MS/MS system). Does not provide sequence context (no location information). | Accurately quantifying global m6A levels to validate inhibitor effects. |
| m6A-ELISA | An antibody-based method using a 96-well plate format to capture and detect m6A-containing RNA fragments. | High-throughput, rapid, cost-effective, and requires small amounts of RNA (as low as 25 ng). | Semi-quantitative. Prone to variability from antibody specificity and non-specific binding. | Rapidly screening multiple samples or conditions for relative changes in global m6A. |
| MeRIP-Seq (m6A-Seq) | Immunoprecipitation of m6A-containing RNA fragments with an m6A-specific antibody, followed by high-throughput sequencing. | Provides transcriptome-wide mapping of m6A sites, giving sequence context. | Antibody-dependent, which can introduce bias. Does not provide absolute stoichiometry at a specific site. | Identifying which specific genes and RNA regions are affected by m6A changes. |
| SCARLET | Site-specific cleavage and radioactive labeling to quantify m6A at a single, known nucleotide position. | Provides absolute m6A stoichiometry at a specific site. Single-base resolution. | Low-throughput, laborious, and requires the use of radioisotopes. | Validating m6A changes at a specific, predetermined site of interest. |
References
- 1. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 2. Physio-pathological effects of m6A modification and its potential contribution to melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
UZH1a: A Sharpshooter in the World of Methyltransferase Inhibitors
A Comparative Guide to the Selectivity of UZH1a Versus Pan-Methyltransferase Inhibitors
In the intricate landscape of epigenetic regulation, methyltransferases play a pivotal role by catalyzing the transfer of methyl groups to various biomolecules, thereby influencing a wide array of cellular processes. The ability to selectively modulate the activity of these enzymes holds immense therapeutic potential. This compound has emerged as a potent and highly selective inhibitor of the N6-adenosyl-methionine (m6A) methyltransferase METTL3. This guide provides a comprehensive comparison of the selectivity profile of this compound against well-known pan-methyltransferase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their studies.
Unveiling the Selectivity: this compound vs. The Broad-Spectrum Players
The defining characteristic of a valuable chemical probe or a potential therapeutic agent is its selectivity – the ability to interact with its intended target while minimizing off-target effects. This compound distinguishes itself from pan-methyltransferase inhibitors like S-adenosyl-L-homocysteine (SAH) and sinefungin through its remarkable specificity for METTL3.
| Inhibitor | Target Methyltransferase | IC50 (µM) | Fold Selectivity (approx.) |
| This compound | METTL3 | 0.28 [1] | >35x vs. other MTs * |
| DOT1L | >10 | ||
| G9a | >10 | ||
| MLL4 | >10 | ||
| PRDM9 | >10 | ||
| PRMT1 | >10 | ||
| SETD2 | >10 | ||
| SMYD3 | >10 | ||
| Sinefungin | PRMT1 | <1[2] | Pan-Inhibitor |
| SET7/9 | 2.5[2] | ||
| CARM1 | 2.96 | ||
| SETD2 | 28.4 | ||
| EZH2 | >100 | ||
| MLL | >100 | ||
| GLP | >100 | ||
| G9a | >100 | ||
| SUV39H2 | >100 | ||
| SET8 | >100 | ||
| SUV420H1 | >100 | ||
| SUV420H2 | >100 | ||
| PRMT3 | >100 | ||
| DOT1L | >100 | ||
| DNMT1 | >100 | ||
| S-adenosyl-L-homocysteine (SAH) | DNMT1 | 0.26 | Pan-Inhibitor |
| METTL3-14 | 0.9[3] | ||
| G9a | IC50 values available but vary across studies |
*Fold selectivity for this compound is estimated based on the weak inhibition (>75% remaining activity) observed at a concentration of 10 µM against a panel of other methyltransferases. Data for sinefungin is sourced from a comprehensive study profiling its activity against 15 methyltransferases. Data for SAH is compiled from multiple sources.
Visualizing the Inhibition Strategy
The difference in the mode of action between a selective inhibitor like this compound and pan-inhibitors can be visualized as follows:
Experimental Determination of Inhibitor Selectivity
The selectivity of methyltransferase inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against a panel of different methyltransferases. A common method for this is the in vitro radiometric methyltransferase assay.
References
- 1. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 2. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming UZH1a On-Target Effects Through Genetic Knockdowns: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the METTL3 inhibitor, UZH1a, with genetic knockdown approaches for validating on-target effects. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in experimental design.
The N6-methyladenosine (m6A) writer enzyme METTL3 has emerged as a significant target in various diseases, particularly in oncology. This compound is a potent and selective small molecule inhibitor of METTL3, offering a powerful tool for studying the therapeutic potential of METTL3 inhibition.[1][2] A critical aspect of characterizing any targeted inhibitor is to confirm that its cellular effects are a direct consequence of engaging its intended target. This is often achieved by comparing the inhibitor's phenotype to that induced by genetic knockdown of the target protein. This guide outlines the experimental data and methodologies used to validate the on-target effects of this compound by comparing its activity with siRNA-mediated knockdown of METTL3.
Data Presentation: this compound vs. Genetic Knockdown
The following tables summarize the quantitative data comparing the biochemical potency and cellular effects of this compound with its less active enantiomer, UZH1b, and with siRNA-mediated knockdown of METTL3.
Table 1: Biochemical and Cellular Potency of this compound
| Compound/Method | Target | Assay Type | IC50/Effect | Cell Line(s) | Reference |
| This compound | METTL3 | Enzymatic Assay | 280 nM | - | [1] |
| UZH1b (enantiomer) | METTL3 | Enzymatic Assay | >100-fold less active than this compound | - | [2] |
| This compound | METTL3 | m6A Reduction in mRNA | IC50 = 4.6 µM | MOLM-13 | [3] |
| This compound | Cell Growth Inhibition | Cell Viability Assay | IC50 = 11 µM | MOLM-13 | |
| This compound | Cell Growth Inhibition | Cell Viability Assay | IC50 = 67 µM | HEK293T | |
| This compound | Cell Growth Inhibition | Cell Viability Assay | IC50 = 87 µM | U2OS |
Table 2: Comparison of this compound and METTL3 siRNA on Cellular m6A Levels
| Treatment | Target | Method | % m6A Reduction | Cell Line | Reference |
| This compound (40 µM, 16h) | METTL3 | UPLC-MS/MS | Significant reduction | MOLM-13, HEK293T, U2OS | |
| siRNA against METTL3 | METTL3 | UPLC-MS/MS | Significant reduction | HEK293T, U2OS | |
| Scrambled siRNA (Control) | - | UPLC-MS/MS | No significant change | HEK293T, U2OS |
Experimental Workflows and Signaling Pathways
To visually represent the experimental logic and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Simplified METTL3 signaling pathway and points of intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
siRNA-Mediated Knockdown of METTL3
This protocol outlines the transient knockdown of METTL3 in cell lines such as HEK293T and U2OS.
-
Materials:
-
siRNA targeting METTL3 (e.g., from Santa Cruz Biotechnology, sc-149387)
-
Scrambled (non-targeting) control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (Thermo Fisher Scientific)
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
6-well tissue culture plates
-
Antibiotic-free normal growth medium with FBS
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA Preparation: For each well, dilute 20-80 pmols of METTL3 siRNA or scrambled control siRNA into 100 µl of Opti-MEM medium (Solution A).
-
Transfection Reagent Preparation: In a separate tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM medium (Solution B).
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Wash the cells once with 2 ml of Opti-MEM. Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection: Add 1 ml of normal growth medium to each well. Replace with fresh medium after 24 hours.
-
Harvesting: Harvest cells 48-72 hours post-transfection for downstream analysis (Western Blot, UPLC-MS/MS).
-
Western Blot for METTL3 Protein Levels
This protocol is for validating the knockdown of METTL3 protein expression.
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-METTL3 antibody (e.g., Cell Signaling Technology #96391)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-METTL3 antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
UPLC-MS/MS for m6A Quantification in mRNA
This protocol provides a method for the quantitative analysis of m6A levels in mRNA.
-
Materials:
-
Total RNA isolation kit (e.g., PureLink RNA Mini Kit)
-
mRNA purification kit (e.g., Oligo(dT) beads)
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile
-
m6A and adenosine standards
-
-
Procedure:
-
RNA Isolation: Isolate total RNA from treated and control cells according to the manufacturer's protocol.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
mRNA Digestion: Digest the purified mRNA (e.g., 200 ng) with nuclease P1 to obtain nucleoside 5'-monophosphates.
-
Dephosphorylation: Further dephosphorylate the sample with alkaline phosphatase to yield nucleosides.
-
LC-MS/MS Analysis: Analyze the resulting nucleosides by liquid chromatography-tandem mass spectrometry.
-
Quantification: Quantify the amounts of m6A and adenosine by comparing the signal intensities to standard curves generated from known concentrations of m6A and adenosine standards. The m6A/A ratio is then calculated.
-
Conclusion
References
Validating the Anti-Leukemic Effects of UZH1a In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-leukemic effects of UZH1a, a potent and selective inhibitor of the METTL3 methyltransferase. While direct in vivo efficacy data for this compound is not extensively available in the public domain, this document summarizes its well-documented in vitro activity and presents in vivo data from a comparable METTL3 inhibitor, STM2457, to offer insights into the potential in vivo anti-leukemic effects of targeting METTL3.
Executive Summary
This compound has demonstrated significant anti-leukemic properties in vitro, primarily tested against the MOLM-13 acute myeloid leukemia (AML) cell line. It effectively inhibits METTL3, leading to a reduction in N6-methyladenosine (m6A) RNA methylation, which in turn induces cell cycle arrest, apoptosis, and growth inhibition in leukemia cells.[1] Due to the limited availability of in vivo studies on this compound, this guide uses STM2457, another potent METTL3 inhibitor, as a surrogate to illustrate the in vivo potential of this class of drugs. In vivo studies with STM2457 in patient-derived xenograft (PDX) models of AML have shown significant anti-leukemic activity, including impaired engraftment, reduced tumor burden, and prolonged survival.[2][3]
In Vitro Anti-Leukemic Effects of this compound
This compound has been shown to be a highly effective inhibitor of the METTL3/METTL14 complex, with a reported IC50 of 280 nM in biochemical assays.[1][4] Its cellular activity has been primarily characterized in the MOLM-13 AML cell line.
Quantitative Data Summary: this compound In Vitro Activity
| Parameter | Cell Line | This compound | UZH1b (inactive enantiomer) | Reference |
| Growth Inhibition (GI50) | MOLM-13 | 11 µM | ~77 µM (7-fold less active) | |
| m6A Level Reduction (IC50) | MOLM-13 | 4.6 µM | Inactive at concentrations up to 100 µM | |
| Apoptosis Induction | MOLM-13 | Significant increase at 20 µM | No significant increase | |
| Cell Cycle Arrest | MOLM-13 | G1 phase arrest at 20 µM | No significant effect |
In Vivo Anti-Leukemic Effects: A Case Study with STM2457
Given the lack of published in vivo data for this compound, this section details the in vivo anti-leukemic efficacy of STM2457, a structurally distinct but functionally similar METTL3 inhibitor. These studies provide a strong rationale for the potential in vivo application of potent and selective METTL3 inhibitors like this compound.
Quantitative Data Summary: STM2457 In Vivo Efficacy in AML PDX Models
| Parameter | AML PDX Model | Treatment Group | Outcome | Reference |
| Tumor Growth | MOLM-13 Xenograft | STM2457 + Venetoclax | Significant decrease in tumor volume and weight compared to single agents | |
| Leukemia Engraftment | PDX-1 (NPM1c) | 50 mg/kg STM2457 | Impaired engraftment and AML expansion | |
| Survival | PDX-1 (NPM1c) | 50 mg/kg STM2457 | Significantly prolonged lifespan | |
| Leukemia Stem Cells | PDX-2 (MLL-AF6) | 50 mg/kg STM2457 | Reduction of CD93+ leukemia stem cells | |
| hCD45+ Cells | PDX-2 (MLL-AF6) | 50 mg/kg STM2457 | Reduction in bone marrow and spleen |
Experimental Protocols
In Vitro Assays with this compound
Cell Viability Assay (MOLM-13 cells)
-
Cell Seeding: Seed MOLM-13 cells in 96-well plates at a density of 5 x 10^4 cells/well.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 2.5-160 µM) and its inactive enantiomer UZH1b as a negative control. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve.
Apoptosis Assay (MOLM-13 cells)
-
Cell Treatment: Treat MOLM-13 cells with this compound (e.g., 20 µM) or DMSO for 16 hours.
-
Cell Staining: Harvest the cells and stain with FITC-Annexin V and a viability dye like TO-PRO-3 or Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in the treated and control groups.
In Vivo Xenograft Study with STM2457 (Representative Protocol)
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of human AML cells (e.g., MOLM-13) or patient-derived leukemia cells. For PDX models, primary patient leukemia cells are injected intravenously.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models).
-
Treatment: Once tumors are established or leukemia is engrafted, randomize mice into treatment and control groups. Administer STM2457 (e.g., 50 mg/kg daily via intraperitoneal injection) or vehicle control.
-
Efficacy Assessment: Monitor tumor volume, animal body weight, and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and tissues to analyze target engagement (e.g., m6A levels) and downstream effects (e.g., apoptosis markers like cleaved caspase-3, proliferation markers like Ki-67).
Visualizations
METTL3 Signaling Pathway in AML
Caption: METTL3 signaling pathway in AML and the inhibitory action of this compound/STM2457.
Experimental Workflow for In Vivo Validation
References
Crystallographic Specificity Analysis: A Comparative Guide to METTL3 Inhibitors UZH1a and STM2457
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of two prominent METTL3 inhibitors, UZH1a and STM2457, with a focus on assessing their specificity through crystallographic and biochemical data. This analysis is crucial for understanding their potential as selective therapeutic agents.
The N6-methyladenosine (m6A) modification of RNA, primarily catalyzed by the METTL3-METTL14 methyltransferase complex, is a critical regulator of gene expression. Dysregulation of this process has been implicated in various diseases, including acute myeloid leukemia (AML), making METTL3 a compelling target for therapeutic intervention.[1] This guide delves into the crystallographic and biochemical characterization of this compound and STM2457 to objectively evaluate their performance and specificity.
Comparative Performance of METTL3 Inhibitors
The following table summarizes the key quantitative data for this compound and STM2457, offering a clear comparison of their potency and selectivity against the METTL3-METTL14 complex.
| Parameter | This compound | STM2457 | Reference Compound (SAH) |
| Target | METTL3-METTL14 | METTL3-METTL14 | Most SAM-dependent methyltransferases |
| Biochemical IC50 | 280 nM[2][3][4] | 16.9 nM[5] | ~2 µM (for some methyltransferases) |
| Cellular IC50 (MOLM-13) | 4.6 µM (m6A reduction) | 2.2 µM (m6A reduction) | N/A |
| Binding Affinity (Kd) | Not explicitly reported | 1.4 nM (SPR) | Varies depending on the enzyme |
| PDB ID | 7ACD | 7O2I | N/A |
Crystallographic Insights into Specificity
The high-resolution crystal structures of both this compound and STM2457 in complex with the METTL3-METTL14 heterodimer provide invaluable insights into their binding modes and the structural basis for their specificity.
This compound binds to the S-adenosylmethionine (SAM) binding pocket of METTL3. The crystal structure reveals that this compound makes several favorable interactions within the pocket. A key feature contributing to its selectivity is a "castling-like" conformational change involving the tertiary amino group of this compound and Lys513 of METTL3. This rearrangement is not observed in the METTL3/SAM complex, suggesting a unique interaction that contributes to its specificity against other SAM-dependent methyltransferases. Its enantiomer, UZH1b, is over 100-fold less active, highlighting the stereospecificity of the interaction.
STM2457 also occupies the SAM-binding site of METTL3. Its high potency and selectivity are attributed to its unique chemical structure, which is dissimilar to SAM and other known methyltransferase inhibitors. The co-crystal structure shows that STM2457 avoids the homocysteine-binding pocket utilized by SAM and induces a reorganization of Lys513 upon binding, a feature also observed with this compound, suggesting a common mechanism for achieving selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing inhibitor specificity.
Caption: METTL3 Signaling Pathway.
Caption: Crystallography Workflow.
Experimental Protocols
Protein Expression and Purification of METTL3-METTL14
The human METTL3 (residues 354-580) and METTL14 (residues 106-396) proteins are co-expressed in E. coli or insect cells. The complex is then purified using a series of chromatography steps, typically involving affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure a homogenous and pure protein sample for crystallization.
Crystallography
-
Crystallization: The purified METTL3-METTL14 complex, often in the presence of S-adenosyl-L-homocysteine (SAH), is crystallized using vapor diffusion methods (hanging or sitting drop). A typical crystallization condition involves mixing the protein solution with a reservoir solution containing a precipitant like PEG 3350.
-
Ligand Soaking: To obtain the structure in complex with the inhibitor, apo-crystals are transferred to a solution containing the inhibitor (this compound or STM2457) dissolved in a suitable solvent (e.g., DMSO) and incubated overnight.
-
Data Collection and Processing: The inhibitor-soaked crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The collected data are then processed, indexed, and scaled using software packages like XDS.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of the METTL3-METTL14 complex as a search model. The model is then refined using software such as CCP4 and Coot to fit the electron density map and improve the overall quality of the structure.
In Vitro METTL3 Inhibition Assay (HTRF)
The inhibitory potency of the compounds is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reaction Setup: The METTL3-METTL14 enzyme is incubated with a biotinylated RNA substrate and the test compound (this compound or STM2457) in an assay buffer.
-
Initiation of Reaction: The methylation reaction is initiated by the addition of the methyl donor, SAM.
-
Detection: After a set incubation period, the reaction is stopped, and the level of m6A modification on the RNA substrate is detected. This is typically done by adding an anti-m6A antibody conjugated to a FRET donor and a streptavidin-conjugated FRET acceptor. The resulting HTRF signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Selectivity Profiling
This compound: The selectivity of this compound was assessed against a panel of protein methyltransferases and kinases. For methyltransferases, a radiometric assay was used, measuring the transfer of a tritiated methyl group from SAM to a substrate. For kinases, a radiometric activity assay (KinaseProfiler™) was performed.
STM2457: The selectivity of STM2457 was evaluated against a broad panel of 45 RNA, DNA, and protein methyltransferases using a radiometric assay that measures substrate methylation with tritiated SAM. Kinase selectivity was assessed using a binding assay (KINOMEscan).
Conclusion
Both this compound and STM2457 are potent and selective inhibitors of METTL3, with STM2457 exhibiting a significantly lower biochemical IC50. Crystallographic studies have been instrumental in elucidating the structural basis for their high specificity, revealing unique interactions within the SAM-binding pocket of METTL3 that are not observed with the natural cofactor. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of METTL3 inhibitors as potential therapeutic agents. The distinct cellular potencies and selectivity profiles of these compounds underscore the importance of comprehensive characterization in the drug discovery process.
References
- 1. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal Procedures for UZH1a: A Guide for Laboratory Professionals
For immediate reference, treat UZH1a and any contaminated materials as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations. This document provides a comprehensive overview of the proper disposal procedures for the METTL3 inhibitor, this compound, intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS) provided by the manufacturer. Always handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation risk. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory at all times.
This compound Waste Categorization and Segregation
Proper segregation of waste streams is critical to ensure safe and compliant disposal. All materials that have come into contact with this compound must be considered hazardous waste.
| Waste Stream | Description | Container Type | Labeling Requirements |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, tubes, and vials. Unused or expired solid this compound powder. | Sealable, chemically compatible container (e.g., polyethylene). | "Hazardous Chemical Waste," "this compound," "Solid Waste" |
| Liquid Waste | Solutions containing this compound, including stock solutions (e.g., in DMSO), working solutions, and the first rinse of emptied containers. | Sealable, chemically compatible container with a secure lid (e.g., glass or polyethylene). Secondary containment is highly recommended. | "Hazardous Chemical Waste," "this compound," list all solvent components (e.g., DMSO, saline), "Liquid Waste" |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Puncture-resistant sharps container. | "Hazardous Sharps Waste," "Contaminated with this compound" |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound and associated waste.
Experimental Protocols Referenced in Safety and Handling
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Preparation: Ensure all work is conducted in a chemical fume hood. Wear appropriate PPE.
-
Weighing: Tare a sterile microcentrifuge tube. Carefully weigh the desired amount of solid this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Any materials used in this process, including the weighing paper, pipette tips, and the empty stock vial (after the first rinse), must be disposed of as solid hazardous waste. The resulting DMSO stock solution, upon expiration or if no longer needed, must be disposed of as liquid hazardous chemical waste.
This compound Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of METTL3 (Methyltransferase-like 3), a key component of the N6-adenosine-methyltransferase complex responsible for m6A modification of RNA. By inhibiting METTL3, this compound reduces global m6A levels, which can lead to apoptosis and cell cycle arrest in cancer cells.
By providing this essential safety and logistical information, we aim to be the preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
Essential Safety and Handling Protocols for UZH1a
This document provides immediate safety, logistical, and operational guidance for handling UZH1a, a potent and selective METTL3 inhibitor (CAS No. 2813577-78-3).[1] this compound is utilized in research, particularly in the study of epitranscriptomic modulation and its anti-tumor activities, notably against Acute Myelogenous Leukemia (AML).[1][2][3] As with any novel research compound, this compound must be handled with a high degree of caution, assuming it is hazardous until its toxicological properties are fully characterized.[4]
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a substance of unknown toxicity. Based on data for similar novel research compounds, potential hazards may include being harmful if swallowed, causing damage to organs through prolonged or repeated exposure, and potential reproductive toxicity. A thorough risk assessment must be conducted before any handling. All work must be performed under the assumption that the compound is highly hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, dermal contact, or eye contact.
| Body Part | Required PPE | Rationale & Specifications |
| Hands | Double Nitrile Gloves or Nitrile Inner/Neoprene Outer | Provides a primary barrier against dermal absorption. For chemicals of unknown toxicity, double gloving is a standard precaution. |
| Eyes/Face | Chemical Splash Goggles and Full-Face Shield | Protects against splashes, sprays, and potential aerosols. Goggles must meet ANSI Z87.1 standards. |
| Body | Flame-Resistant Laboratory Coat & Chemical Apron | Shields skin and personal clothing from spills and contamination. |
| Respiratory | NIOSH-Approved Air-Purifying Respirator with appropriate cartridges | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders. |
Operational and Handling Plan
All handling of this compound must occur in a controlled environment by trained personnel.
3.1. Engineering Controls:
-
Primary Containment: All weighing and solution preparation of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Procedural Guidance:
-
Preparation: Cordon off the work area. Ensure safety shower and eyewash stations are accessible and operational.
-
Weighing (Solid Form): Use the smallest effective quantity. Tare a sealed container on the balance. Add the compound to the container within the fume hood to minimize contamination.
-
Solution Preparation: this compound is often supplied as a solid or in a DMSO solution. It is soluble in DMSO up to 100 mg/mL with warming and sonication. When preparing solutions, add the solvent to the sealed container with the pre-weighed compound.
-
Spill Management: Have a chemical spill kit readily available. In case of a spill, evacuate the immediate area, alert personnel, and follow institutional procedures for hazardous chemical cleanup. Do not attempt cleanup without appropriate PPE.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining safety and compound integrity.
| Parameter | Specification | Notes |
| Storage Temperature | -80°C or -20°C | Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year. |
| Container | Tightly sealed, clearly labeled amber vials | Protect from light and moisture. |
| Waste Type | Hazardous Chemical Waste | Includes unused solid compound, contaminated labware (pipette tips, tubes), and solutions. |
| Disposal Procedure | 1. Segregate waste into solid and liquid containers. 2. Label containers clearly as "Hazardous Waste" with the full chemical name. 3. Store waste containers in a designated, secure secondary containment area. 4. Arrange for pickup by the institution's certified hazardous waste disposal service. | Do not mix with other waste streams. Never dispose of down the drain. |
Experimental Protocol and Signaling Pathway
This compound as a METTL3 Inhibitor in AML Models
This compound is a selective, SAM-competitive inhibitor of the METTL3 methyltransferase. METTL3 is the catalytic component of the N6-methyladenosine (m6A) "writer" complex, which is overexpressed in AML and promotes cancer cell growth. Inhibition of METTL3 by this compound reduces global m6A levels in mRNA, leading to apoptosis and cell cycle arrest in sensitive cancer cells, such as the MOLM-13 AML cell line.
Key Experimental Data:
-
Biochemical Potency: IC₅₀ of 280 nM against METTL3.
-
Cellular Potency:
-
Inhibits growth of MOLM-13 cells with an IC₅₀ of 11 μM.
-
Reduces m6A methylation in MOLM-13 cells with an IC₅₀ of 4.6 μM.
-
-
Mechanism of Action: Treatment of MOLM-13 cells with 20 μM this compound for 16 hours increases apoptosis and induces cell cycle arrest.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
